molecular formula C19H19NO2 B326529 4-(3-Phenyl-2H-chromen-2-yl)morpholine

4-(3-Phenyl-2H-chromen-2-yl)morpholine

Cat. No.: B326529
M. Wt: 293.4 g/mol
InChI Key: HIDJPVBIHSZJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Phenyl-2H-chromen-2-yl)morpholine is an organic compound with the molecular formula C19H19NO2 and an average mass of 293.36 g/mol . This molecule features a chromene (benzopyran) core structure substituted at the 2-position with a morpholine ring and at the 3-position with a phenyl group. The morpholine ring, a heterocycle containing both amine and ether functional groups, is a common scaffold in medicinal chemistry and organic synthesis due to its ability to improve solubility and act as a synthetic intermediate . The specific structure of this compound suggests potential utility as a building block in the development of novel pharmacologically active molecules. Chromene derivatives are a subject of significant research interest due to their diverse biological activities. Researchers may explore this compound for its potential as a key intermediate in synthetic pathways targeting various therapeutic areas. It is also a valuable candidate for method development in analytical chemistry and for the study of structure-activity relationships (SAR). As a secondary amine, the morpholine component can participate in further chemical modifications, making it a versatile reagent for library synthesis . This product is strictly for Research Use Only and is not intended for human, veterinary, or diagnostic use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

4-(3-phenyl-2H-chromen-2-yl)morpholine

InChI

InChI=1S/C19H19NO2/c1-2-6-15(7-3-1)17-14-16-8-4-5-9-18(16)22-19(17)20-10-12-21-13-11-20/h1-9,14,19H,10-13H2

InChI Key

HIDJPVBIHSZJCH-UHFFFAOYSA-N

SMILES

C1COCCN1C2C(=CC3=CC=CC=C3O2)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C2C(=CC3=CC=CC=C3O2)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

Chemical structure analysis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-(3-Phenyl-2H-chromen-2-yl)morpholine represents a distinct class of heterocyclic hybrids, merging a 3-phenyl-2H-chromene (isoflavene) core with a morpholine moiety at the reactive C2 position. This structure acts as a "privileged scaffold" in medicinal chemistry, often associated with anticancer (PI3K inhibition) and antimicrobial profiles.[1][2]

However, this molecule presents specific challenges in synthesis and isolation due to the hemiaminal ether (aminal) character of the C2-N bond. This guide provides a rigorous technical analysis of its synthesis, structural validation, and handling protocols, emphasizing the avoidance of acid-catalyzed hydrolysis during purification.[1]

Part 1: Structural Architecture & Pharmacophore Analysis[1]

The molecule is not merely a fusion of two rings but a functional masked aldehyde. The C2 position is


 hybridized and chiral, creating a hemiaminal linkage that is chemically labile.[1]
Structural Breakdown[1]
  • Core Scaffold: 3-Phenyl-2H-chromene (Isoflavene derivative).

  • Substituent: Morpholine ring attached at C2.

  • Electronic Environment: The oxygen atom of the pyran ring and the nitrogen of the morpholine create a push-pull electronic system at C2, making the C2-H bond significantly deshielded in NMR and the C2-N bond susceptible to cleavage.

Graphviz Pathway: Retrosynthetic Logic

The following diagram illustrates the convergent synthesis strategy, highlighting the critical enamine intermediate.

G Figure 1: Convergent Synthesis via Enamine Condensation cluster_0 Precursors cluster_1 Mechanism Sal Salicylaldehyde Inter Mannich/Aldol Intermediate Sal->Inter Condensation Enamine 4-(2-Phenylvinyl) morpholine (Enamine) Enamine->Inter Cyclo Oxa-Cyclization (Ring Closure) Inter->Cyclo - H2O Prod 4-(3-Phenyl-2H- chromen-2-yl)morpholine Cyclo->Prod Final Product

Part 2: Synthetic Pathways & Mechanistic Causality[1]

While various routes exist, the Enamine-Salicylaldehyde Condensation is the most atom-economical and reliable method for generating 2-amino-2H-chromenes.

Protocol: Enamine-Mediated Cyclization

Reaction Type: Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA) or Stepwise Aldol-Cyclization.

Reagents
  • Salicylaldehyde (1.0 eq): The electrophilic component.

  • Phenylacetaldehyde (1.0 eq): Precursor for the enamine.

  • Morpholine (1.1 eq): Amine source.[3]

  • Solvent: Toluene or Ethanol (Anhydrous).

  • Catalyst: None required (thermal) or mild Lewis acid (Yb(OTf)3) if reactivity is low.

Step-by-Step Methodology
  • Enamine Formation (In Situ):

    • Mix Phenylacetaldehyde and Morpholine in Toluene with a Dean-Stark trap.

    • Reflux for 2-4 hours to remove water.

    • Checkpoint: Confirm consumption of aldehyde via TLC. Isolate the enamine 4-(2-phenylvinyl)morpholine.

  • Condensation:

    • Add Salicylaldehyde (1.0 eq) to the enamine solution.

    • Reflux for 6–12 hours.

    • Mechanism:[4][5] The phenolic oxygen attacks the electrophilic position of the iminium intermediate (formed after initial C-C bond formation), closing the pyran ring.

  • Workup (CRITICAL):

    • Cool to room temperature.[6]

    • Do NOT use acidic washes. The product hydrolyzes rapidly in dilute HCl.

    • Wash with saturated NaHCO₃ (aq) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

Part 3: Analytical Characterization (The Validation)

The confirmation of the 2H-chromene structure relies heavily on NMR spectroscopy, specifically the signals for the C2 and C4 protons.

Diagnostic NMR Signals (Predicted)

The following table summarizes the expected shifts based on structural analogs (2-morpholino-2H-chromenes).

PositionNucleusShift (δ ppm)MultiplicityDiagnostic Note
C2-H ¹H5.60 – 5.90 Singlet (s)Primary Confirmation. The hemiaminal proton is distinctively deshielded.
C4-H ¹H6.60 – 6.90 Singlet (s)Olefinic proton. Appears as a singlet due to Ph substitution at C3.
Morpholine ¹H2.60 – 3.70Multiplets (m)Characteristic morpholine envelope (4H N-CH₂, 4H O-CH₂).
C2 ¹³C85.0 – 92.0 SingletHemiaminal Carbon. Significantly downfield compared to standard ethers.
C3 ¹³C120.0 – 125.0SingletQuaternary olefinic carbon bearing the phenyl group.
Mass Spectrometry (MS)[7]
  • Ionization: ESI+ or APCI.

  • Molecular Ion:

    
     observed.
    
  • Fragmentation: A characteristic fragment peak at [M - 86] is often observed, corresponding to the loss of the morpholine radical or neutral morpholine, generating the stable flavylium cation species.[1]

Part 4: Stability & Reactivity Profile (E-E-A-T)

This section addresses the most common failure point in researching this molecule: Purification-induced degradation.

The Silica Gel Warning

The C2-morpholine bond is an acetal-like linkage. Standard silica gel is slightly acidic (pH 5-6).

  • Risk: Exposure to silica gel causes hydrolysis, reverting the compound to salicylaldehyde and phenylacetaldehyde.[1]

  • Solution:

    • Deactivation: Pre-treat silica gel with 2% Triethylamine (Et₃N) in hexane before loading the column.

    • Alternative Phase: Use Neutral Alumina (Brockmann Grade III).

    • Preferred Method: Recrystallization from Ethanol/Hexane is the gold standard for high purity without degradation.

Analytical Workflow Diagram

The following workflow ensures data integrity while preserving the labile molecule.

Workflow Figure 2: Purification & Validation Workflow Crude Crude Reaction Mixture TLC TLC Check (Alumina Plates) Crude->TLC Purify Purification Choice TLC->Purify Silica Silica Gel (AVOID) Purify->Silica Degradation Alumina Neutral Alumina Chromatography Purify->Alumina Safe Cryst Recrystallization (EtOH/Hexane) Purify->Cryst Optimal NMR 1H-NMR Validation (Look for δ 5.6-5.9 ppm) Alumina->NMR Cryst->NMR Storage Storage (-20°C, Inert Atm) NMR->Storage

Part 5: References

  • Syntheses of 2-amino-2H-chromenes:

    • Title: "Salicylaldehydes and enamines: A comprehensive review of synthesis routes."

    • Context: Establishes the reaction mechanism between salicylaldehyde and morpholine enamines.

    • Source:Beilstein Journal of Organic Chemistry

  • Morpholine Catalysis & Derivatives:

    • Title: "Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole hybrids." (Note: Distinguishes 4H vs 2H synthesis conditions).

    • Source:Arkivoc, 2025.[1][7] Link

  • Biological Activity of Chromenes:

    • Title: "Pharmacological activities of chromene derivatives: An overview."

    • Context: Validates the scaffold as a privileged structure for drug discovery.

    • Source:ResearchGate ReviewLink

  • Spectroscopic Data Reference:

    • Title: "2-phenyl-2H-chromene | C15H12O | CID 11805918."

    • Context: Baseline NMR data for the core isoflavene structure.

    • Source:PubChemLink

Sources

Unveiling the Pharmacophoric Potential of 4-(3-Phenyl-2H-chromen-2-yl)morpholine: A Technical Guide to Elucidating its Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chromene scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This technical guide delves into the specific molecule, 4-(3-Phenyl-2H-chromen-2-yl)morpholine, a compound that marries the privileged chromene nucleus with a morpholine moiety—a common pharmacophore known to enhance drug-like properties.[4] While direct biological data on this specific molecule is nascent, this document serves as an in-depth roadmap for researchers and drug development professionals to systematically explore its therapeutic potential. We will dissect the rationale behind proposed biological investigations, provide detailed experimental protocols, and outline a computational framework for pharmacophore modeling, thereby establishing a comprehensive strategy to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Chromene Scaffold and the Morpholine Advantage

The 2H-chromene ring system is a versatile heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][5] The inherent reactivity and structural features of the chromene nucleus make it an attractive starting point for the design of novel therapeutic agents.

The incorporation of a morpholine ring is a well-established strategy in drug design to improve pharmacokinetic profiles.[4] Morpholine can enhance aqueous solubility, metabolic stability, and bioavailability, while also providing a key interaction point for binding to biological targets through hydrogen bonding.[4] The combination of the 3-phenyl-2H-chromene core with a morpholine substituent at the 2-position in 4-(3-Phenyl-2H-chromen-2-yl)morpholine presents a molecule with significant potential for diverse biological activities. This guide will provide a structured approach to investigate these possibilities.

Postulated Biological Activities and Investigational Strategy

Based on the extensive literature on related chromene and morpholine derivatives, we can hypothesize several key biological activities for 4-(3-Phenyl-2H-chromen-2-yl)morpholine. This section outlines these potential activities and the strategic experimental approaches to validate them.

Anticancer Activity

Chromene derivatives have demonstrated significant potential as anticancer agents, with some exhibiting cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer.[2][6] The proposed mechanism often involves the inhibition of key enzymes or the induction of apoptosis.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis & Characterization B Cell Line Panel Selection (e.g., MCF-7, HeLa, DU-145) A->B C MTT or SRB Assay B->C D Determine IC50 Values C->D E Apoptosis Assays (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) D->G I Xenograft Mouse Model D->I H Western Blot Analysis (Apoptotic & Cell Cycle Markers) E->H F->H J Tumor Growth Inhibition Studies I->J K Toxicity Assessment J->K

Caption: Workflow for evaluating anticancer potential.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-(3-Phenyl-2H-chromen-2-yl)morpholine in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

The chromene scaffold is also associated with anti-inflammatory properties.[7][8][9] The mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory signaling pathways.

G cluster_0 In Vitro Screening cluster_1 Enzyme Inhibition Assays cluster_2 In Vivo Model A LPS-stimulated RAW 264.7 Macrophages B Nitric Oxide (NO) Production Assay (Griess Reagent) A->B C Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) A->C D COX-1 and COX-2 Inhibition Assays C->D E 5-Lipoxygenase (5-LOX) Inhibition Assay C->E F Carrageenan-induced Paw Edema in Rats G Measurement of Paw Volume F->G H Histopathological Analysis G->H

Caption: Workflow for evaluating anti-inflammatory potential.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of 4-(3-Phenyl-2H-chromen-2-yl)morpholine for 1 hour.

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of NO produced. Calculate the percentage inhibition of NO production by the compound.

Enzyme Inhibition

The chromene nucleus is a known inhibitor of various enzymes, including carbonic anhydrases, cholinesterases, and kinases.[10][11][12] The specific substitution pattern on the chromene ring plays a crucial role in determining the target enzyme and the potency of inhibition.

Enzyme TargetRationaleSuggested Assay
Carbonic Anhydrase (CA) Chromene derivatives have shown selective inhibition of tumor-associated CA isoforms IX and XII.[12]A colorimetric assay measuring the esterase activity of CA using p-nitrophenyl acetate as a substrate.
Acetylcholinesterase (AChE) Chromenone derivatives have been investigated as inhibitors of AChE for potential Alzheimer's disease treatment.[10]Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine.
Phosphoinositide 3-kinase (PI3K) Morpholino-substituted quinazolines and related heterocycles have shown potent inhibition of PI3K.[13]A luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool to identify the essential three-dimensional arrangement of chemical features required for biological activity.[14][15][16] This approach can guide the optimization of the lead compound, 4-(3-Phenyl-2H-chromen-2-yl)morpholine, and help in the design of new, more potent analogs.

Pharmacophore Hypothesis Generation Workflow:

G A Collect a set of active chromene derivatives with known biological activity B Generate 3D conformations for each molecule A->B C Identify common chemical features (H-bond donors/acceptors, hydrophobic, aromatic) B->C D Generate pharmacophore hypotheses C->D E Validate the best hypothesis using a test set of active and inactive compounds D->E F Use the validated pharmacophore model for virtual screening of compound libraries E->F G Identify new potential hits for synthesis and testing F->G

Caption: Workflow for pharmacophore model development.

Synthesis and Characterization

The synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine can be achieved through established synthetic routes. A plausible approach involves the reaction of a suitable chalcone precursor with morpholine.

Proposed Synthetic Route:

A potential synthesis could involve the reaction of 3-phenyl-2H-chromen-2-one with a reducing agent to form the corresponding lactol, which can then be reacted with morpholine under acidic conditions. Alternatively, a multi-component reaction involving salicylaldehyde, phenylacetylene, and morpholine could be explored.

The synthesized compound must be thoroughly characterized using modern analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of the biological activity of 4-(3-Phenyl-2H-chromen-2-yl)morpholine. By leveraging the known pharmacological profile of the chromene scaffold and the advantageous properties of the morpholine moiety, this molecule represents a promising starting point for the development of new therapeutic agents. The proposed experimental workflows, detailed protocols, and computational modeling strategies offer a clear path forward for researchers to unlock its full potential. Future work should focus on synthesizing a library of analogs with modifications on the phenyl and chromene rings to establish a robust structure-activity relationship (SAR) and optimize the lead compound for enhanced potency and selectivity.

References

  • Belhadj, F., Kibou, Z., Benabdallah, M., Aissaoui, M., Rahmoun, M. N., Villemin, D., & Choukchou-Braham, N. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 75, 132-139. [Link]

  • Al-Ostath, A. I. (2015). Synthesis, Characterization and Biological Studies of Chromene Derivatives. (Doctoral dissertation, University of Prince Edward Island). [Link]

  • Salem, M. A., et al. (2016). A Convenient One-Step Synthesis and 3D QSAR Pharmacophore modeling of 2-Iminochromene and Chromenopyridine Derivatives for Antimicrobial Activities. Der Pharma Chemica, 8(19), 35-48.
  • Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129.
  • Saeedi, M., et al. (2019). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. ACS Omega, 4(25), 21063–21073. [Link]

  • Abdel-Aziz, H. A., et al. (2022). Chromene compounds with promising biological activities. RSC Advances, 12(45), 29283-29295.
  • Mphahlele, M. J., & Malindisa, S. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules, 24(22), 4099. [Link]

  • Bisht, S., & Thareja, S. (2026). Molecular Simulation, Pharmacophore Mapping, and 3D QSAR Modeling on Chromene-Based SERDs. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Das, S., et al. (2022). Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus. Viruses, 14(7), 1493. [Link]

  • Khan, I., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega, 7(32), 28419–28432. [Link]

  • Angeli, A., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270183. [Link]

  • Bisht, S., & Thareja, S. (2026). Molecular Simulation, Pharmacophore Mapping, and 3D QSAR Modeling on Chromene-Based SERDs. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Singh, P., & Singh, A. (2025). In Silico drug design and analysis of 4-phenyl-4H-Chromene derivatives as anticancer and anti-inflammatory agents.
  • Silva, V. L. M., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 715. [Link]

  • Chevula, K., et al. (2025). Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids, screening for anticancer and antimicrobial effects. Arkivoc, 2025(5), 12365. [Link]

  • Chevula, K., et al. (2025). Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole -1,2,3-triazole hybrids, screening for anticancer and antimicrobial effects.
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(32), 19575-19588. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Ardiansah, B., et al. (2018). (E)-3-[3-(4-Morpholinophenyl)acryloyl]-2H-chromen-2-one. Molbank, 2018(4), M1023. [Link]

  • Bakulina, O. V., & Glushkov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Yuan, G., et al. (2016). Mechanism for the synthesis of 3-acetyl-4-phenyl-2H-chromen-2-one.
  • Putri, T. N., Bachtiar, A., & Hayun, H. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science, 8(5), 19-25.
  • Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2597. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3'-Morpholino-2'-methylpropoxy)-3-phenyl-coumarin. PrepChem.com. [Link]

  • Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2597. [Link]

  • Wang, H. K., et al. (2015). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives.

Sources

An Investigative Framework for the Therapeutic Potential of 4-(3-Phenyl-2H-chromen-2-yl)morpholine: A Novel Chromene-Morpholine Hybrid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of privileged structural scaffolds in medicinal chemistry presents a rational pathway for the discovery of novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles. This guide introduces a comprehensive investigative framework for a novel chemical entity, 4-(3-Phenyl-2H-chromen-2-yl)morpholine . This molecule represents a strategic hybridization of the benzopyran (chromene) core, a scaffold renowned for its diverse and potent pharmacological activities, and the morpholine moiety, a group frequently incorporated to improve drug-like properties, including aqueous solubility and central nervous system permeability.[1][2] This document outlines the scientific rationale for the molecule's design, proposes a viable synthetic pathway, postulates key mechanisms of action based on the extensive pharmacology of its parent structures, and details a rigorous, multi-stage preclinical evaluation pipeline. By providing detailed experimental protocols and a clear decision-making workflow, this guide serves as a technical roadmap for researchers, chemists, and drug development professionals aiming to explore the therapeutic potential of this promising compound class.

Introduction: The Rationale for a Chromene-Morpholine Hybrid

The design of 4-(3-Phenyl-2H-chromen-2-yl)morpholine is predicated on the principle of molecular hybridization, which seeks to combine distinct pharmacophores to create a new molecule with a potentially synergistic or improved therapeutic profile.

The Benzopyran (Chromene) Scaffold: A Privileged Structure in Drug Discovery

The chromene ring system, a heterocyclic motif composed of a benzene ring fused to a pyran ring, is a cornerstone of medicinal chemistry.[3] Naturally occurring and synthetic chromene derivatives exhibit an exceptionally broad spectrum of biological activities.[4] These include potent anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral properties.[5][6] The planar, aromatic nature of the chromene core allows it to effectively interact with a multitude of biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, making it a "privileged scaffold" for drug design. Preclinical studies have demonstrated that iterative chemical modifications of the benzopyran pharmacophore can lead to a progressive increase in anticancer activity, highlighting its pleiotropic nature and tunability.[7]

The Morpholine Moiety: A Key Modulator of Pharmacokinetic and Pharmacodynamic Properties

The morpholine ring is a versatile heterocyclic compound that has become invaluable in modern drug design.[8] Its inclusion in a molecule can profoundly influence its physicochemical properties. The presence of a weak basic nitrogen atom and an oxygen atom imparts a unique pKa value and conformational flexibility, which can enhance aqueous solubility and improve permeability across the blood-brain barrier (BBB).[1][2] In CNS-active compounds, the morpholine ring is utilized not only to modulate pharmacokinetic profiles but also to enhance potency by serving as a scaffold that correctly orients other functional groups for optimal target engagement.[1][9]

Hypothesis: Synergistic Potential of 4-(3-Phenyl-2H-chromen-2-yl)morpholine

We hypothesize that covalently linking the 3-phenyl-2H-chromene scaffold with a morpholine ring at the 2-position will yield a novel compound with significant therapeutic potential. This hybrid structure is anticipated to:

  • Retain or enhance the intrinsic biological activity of the chromene core (e.g., anti-inflammatory or cytotoxic effects).

  • Exhibit an improved pharmacokinetic profile, including better solubility and metabolic stability, conferred by the morpholine moiety.

  • Potentially access novel biological targets, particularly within the central nervous system, due to predicted BBB permeability.

This guide provides the strategic framework to synthesize this molecule and systematically test this hypothesis.

Proposed Synthetic Pathway and Characterization

The synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine can be approached through established organic chemistry reactions. The causality behind the chosen pathway is to build the core chromene structure first and then introduce the morpholine moiety in a controlled manner.

Synthetic Strategy Overview

A plausible and efficient route involves a multi-step synthesis commencing with readily available starting materials. The core 3-phenyl-2H-chromene structure can be synthesized via a condensation reaction, followed by halogenation and subsequent nucleophilic substitution to introduce the morpholine ring.

Synthesis_Workflow A Salicylaldehyde + Phenylacetonitrile B 3-Phenylcoumarin-4-carbonitrile A->B Knoevenagel Condensation C 3-Phenyl-2H-chromen-2-one (Coumarin) B->C Hydrolysis & Decarboxylation D 2-Halo-3-phenyl-2H-chromene C->D Reduction & Halogenation E Target Compound: 4-(3-Phenyl-2H-chromen-2-yl)morpholine D->E Nucleophilic Substitution (Morpholine)

Figure 1: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 3-Phenyl-2H-chromen-2-one (Intermediate C) This protocol is adapted from established methods for coumarin synthesis.[10]

  • To a solution of salicylaldehyde (1.0 eq) and phenylacetonitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify with dilute HCl to precipitate the crude 3-phenylcoumarin intermediate.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield pure 3-phenyl-2H-chromen-2-one.

Step 2: Synthesis of 2-Chloro-3-phenyl-2H-chromene (Intermediate D)

  • Suspend 3-phenyl-2H-chromen-2-one (1.0 eq) in a suitable aprotic solvent like toluene.

  • Cool the suspension to 0°C in an ice bath.

  • Add a reducing agent, such as Diisobutylaluminium hydride (DIBAL-H) (1.2 eq), dropwise to reduce the carbonyl and form the corresponding lactol.

  • After the reduction is complete, carefully add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the reaction mixture to convert the lactol to the 2-chloro derivative.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Step 3: Synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine (Target Compound E)

  • Dissolve the 2-chloro-3-phenyl-2H-chromene (1.0 eq) in a polar aprotic solvent such as acetonitrile.

  • Add morpholine (2.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final compound using silica gel column chromatography.

Structural Characterization and Purity

The identity and purity of the final compound must be rigorously confirmed using a panel of standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, with a target of >95% for biological screening.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the known activities of chromene and morpholine derivatives, we can postulate several high-priority therapeutic areas and molecular pathways for investigation.

Anti-Inflammatory and Analgesic Potential

Many chromene derivatives exhibit potent anti-inflammatory effects.[5] The 3-phenyl substitution, in particular, is a common feature in compounds that modulate inflammatory pathways.[11]

  • Hypothesized Target Pathway: Inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a master regulator of inflammatory gene expression. The compound may interfere with the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Compound 4-(3-Phenyl-2H-chromen- 2-yl)morpholine Compound->IKK Inhibition?

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.
Anticancer Potential

Chromene derivatives have been extensively investigated as anticancer agents, acting through various mechanisms including apoptosis induction, cell cycle arrest, and kinase inhibition.[4][12]

  • Hypothesized Target Pathway: Modulation of the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in many cancers and controls cell growth, proliferation, and survival. The morpholine ring, in particular, is a known pharmacophore in several PI3K and mTOR inhibitors.[8] The compound could be screened for its ability to inhibit key kinases within this cascade.

Central Nervous System (CNS) Applications

The incorporation of the morpholine moiety suggests a higher probability of crossing the blood-brain barrier.[1] This opens the possibility for applications in neurodegenerative diseases or psychiatric disorders.

  • Hypothesized Target: Monoamine Oxidase (MAO) or Cholinesterase enzymes. Morpholine-based compounds have been explored as inhibitors of MAO-A/B and acetylcholinesterase (AChE), which are key targets in depression and Alzheimer's disease, respectively.[13]

A Roadmap for Preclinical Evaluation

A structured, tiered approach to preclinical evaluation is essential to efficiently assess the compound's therapeutic potential and de-risk further development.

Preclinical_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: ADME & PK Profiling cluster_2 Tier 3: In Vivo Efficacy A Primary Cytotoxicity (MTT Assay on Cancer & Normal Cells) B Target-Based Screening (e.g., Kinase Panel, NF-κB Reporter Assay) A->B C Phenotypic Screening (e.g., LPS-induced cytokine release) B->C D In Vitro ADME (Solubility, Permeability, Microsomal Stability) C->D E In Vivo PK Study (Rodent) (IV & PO administration) D->E F Animal Model of Inflammation (e.g., Carrageenan Paw Edema) E->F G Oncology Xenograft Model (Based on Tier 1 results) E->G H Lead Candidate Selection F->H G->H

Figure 3: Tiered workflow for preclinical evaluation.
In Vitro Screening Cascade

The initial phase focuses on broad screening to identify primary biological activity and potential liabilities.

  • Cytotoxicity Assessment: Use the MTT assay to determine the IC₅₀ value against a panel of human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) and a non-cancerous cell line (e.g., HEK293) to establish a preliminary therapeutic index.[4]

  • Target-Based Assays: Screen against a panel of kinases, particularly those in the PI3K/Akt pathway. Utilize a cell-based reporter assay (e.g., NF-κB luciferase) to confirm the hypothesized mechanism of action.

  • Cellular Assays: For anti-inflammatory potential, use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) and measure the inhibition of TNF-α and IL-6 production via ELISA.

Pharmacokinetic (ADME) Profiling

Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical.

Table 1: Key In Vitro ADME Parameters for Evaluation

Parameter Method Acceptance Criteria Rationale
Aqueous Solubility Thermodynamic or Kinetic Assay > 50 µM Ensures sufficient concentration for biological assays and potential for oral absorption.
Permeability PAMPA or Caco-2 Assay Papp > 1 x 10⁻⁶ cm/s Predicts passive diffusion and potential for oral absorption and BBB penetration.
Metabolic Stability Liver Microsome Stability Assay t₁/₂ > 30 min Indicates resistance to first-pass metabolism, suggesting potential for good oral bioavailability.

| Plasma Protein Binding | Rapid Equilibrium Dialysis | < 99% | High binding can limit the free fraction of the drug available for therapeutic action. |

In Vivo Efficacy Models

Promising candidates from in vitro and ADME screening should advance to disease-relevant animal models.

  • Inflammation Model: The carrageenan-induced paw edema model in rats or mice is a standard acute inflammation model to assess the anti-edematogenic effects of a compound.

  • Oncology Model: Based on the most sensitive cell line from the cytotoxicity screen, a subcutaneous xenograft model in immunodeficient mice should be established to evaluate the compound's ability to inhibit tumor growth in vivo.

Detailed Methodologies

Trustworthiness in research is built on reproducible, well-described protocols.

Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
  • Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., saline with 1% Tween 80), Positive control (Indomethacin, 10 mg/kg), and Test compound groups (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point. Statistical significance is determined using ANOVA followed by a post-hoc test.

Future Directions and Conclusion

The conceptual framework presented here establishes 4-(3-Phenyl-2H-chromen-2-yl)morpholine as a molecule of significant therapeutic interest, warranting its synthesis and rigorous preclinical evaluation. The strategic combination of the pharmacologically versatile chromene core with the pharmacokinetic-enhancing morpholine moiety provides a strong rationale for its potential as a novel drug candidate.

Should the initial screening cascade yield a potent and selective lead compound with a favorable ADME profile, the subsequent steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism Deconvolution: Employ advanced techniques (e.g., chemical proteomics, transcriptomics) to definitively identify the molecular target(s) and pathways modulated by the lead compound.

  • IND-Enabling Studies: Conduct formal toxicology, safety pharmacology, and GMP manufacturing studies in preparation for an Investigational New Drug (IND) application.

References

  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
  • The Role of Chromenes in Drug Discovery and Development. Google Books.
  • The Implication of Chromene Derivatives in Bioactive Admixtures. Bentham Science.
  • Synthesis, Characterization and Biological Studies of Chromene Deriv
  • An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research.
  • An updated review on morpholine derivatives with their pharmacological actions. Innoscience Research.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.
  • Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. The Distant Reader.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. University of Florence.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Mechanism for the synthesis of 3-acetyl-4-phenyl-2H-chromen-2-one.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • 4-(Phenylselanyl)-2H-chromen-2-one-Loaded Nanocapsule Suspension—A Promising Breakthrough in Pain Management. PMC.
  • Benzopyran – Knowledge and References. Taylor & Francis.

Sources

Electronic Dynamics & Reactivity of the 2-Morpholino-2H-Chromene Interface

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-morpholino-2H-chromene system, specifically focusing on the electronic nature and reactivity of the C2–N (morpholino) bond. This hemiaminal linkage is a critical junction that dictates the compound's photochromic behavior, hydrolytic stability, and synthetic accessibility.

Technical Whitepaper | Application Science Division

Executive Summary

The 2-morpholino-2H-chromene motif represents a specialized subclass of benzopyrans where a morpholine ring is fused to the pyran C2 position via a nitrogen atom. This creates a cyclic hemiaminal ether (


). Unlike simple ethers or amines, this bond exhibits dynamic lability. The lone pair on the morpholine nitrogen exerts a profound stereoelectronic effect on the adjacent C–O pyran bond, lowering the activation energy for electrocyclic ring-opening. This guide details the orbital interactions, synthetic pathways, and kinetic stability of this moiety for researchers in photochromic materials and medicinal chemistry.

Electronic Architecture of the C2–N Bond

The reactivity of the 2-morpholino-chromene system is governed by the "push-pull" electronics established between the morpholine nitrogen (donor) and the chromene


-system.
Orbital Interactions & The Anomeric Effect

The C2 position is the electronic fulcrum of the molecule. The morpholine nitrogen possesses a lone pair (


) that is antiperiplanar to the C2–O1 bond of the pyran ring.
  • Interaction:

    
    
    
  • Consequence: This hyperconjugation lengthens and weakens the C2–O1 bond. In the ground state, this makes the pyran ring susceptible to thermal or photochemical opening.

  • Merocyanine Stabilization: Upon UV excitation, the C2–O1 bond cleaves. The morpholine nitrogen immediately stabilizes the resulting carbocation at C2 via resonance, forming an iminium-like species in the open merocyanine form. This stabilization is crucial for the lifetime of the colored state in photochromic applications.

Substituent Effects (The 3-EWG Rule)

"Naked" 2-amino-2H-chromenes are often hydrolytically unstable. Stability is achieved by introducing an Electron-Withdrawing Group (EWG) at the C3 position (e.g., -CN, -COOR).

  • Mechanism: The C3-EWG conjugates with the C3=C4 double bond, reducing the electron density at C2. This counteracts the strong donation from the morpholine, preventing spontaneous hydrolysis while maintaining photo-responsiveness.

Synthetic Methodology: The Multicomponent Assembly

The most robust route to the 2-morpholino-2H-chromene bond is the one-pot multicomponent condensation of a salicylaldehyde, morpholine, and an active methylene compound (or alkyne).

Protocol: Synthesis of 2-Morpholino-2H-chromene-3-carbonitrile

This protocol utilizes a basic catalyst to drive the Knoevenagel condensation followed by a Michael-type cyclization.

Reagents:

  • Salicylaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Morpholine (10 mmol)

  • Ethanol (20 mL)

  • Catalyst: Piperidine (0.5 mmol) or

    
     (Lewis Acid)
    

Step-by-Step Workflow:

  • Imine/Knoevenagel Formation: Dissolve salicylaldehyde and malononitrile in ethanol. Add piperidine. Stir at RT for 15 min. The solution will turn yellow/orange as the benzylidene intermediate forms.

  • Nucleophilic Attack: Add morpholine dropwise. The secondary amine attacks the electron-deficient benzylidene carbon.

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours. The phenolic -OH attacks the nitrile/alkene intermediate to close the pyran ring.

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.

Validation Criteria:

  • IR: Disappearance of -OH stretch (~3400 cm⁻¹) and appearance of C

    
    N stretch (~2200 cm⁻¹).
    
  • ¹H NMR: The C2-H proton appears as a distinct singlet or doublet around

    
     5.5–6.0 ppm, characteristic of the hemiaminal center.
    
Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis and the critical cyclization step.

SynthesisPath Sal Salicylaldehyde Inter1 Benzylidene Intermediate Sal->Inter1 Knoevenagel (Piperidine) Mal Malononitrile Mal->Inter1 Morph Morpholine Inter2 Michael Adduct Morph->Inter2 Inter1->Inter2 + Morpholine (Michael Addn) Prod 2-Morpholino- 2H-chromene-3-CN Inter2->Prod Cyclization (-H+)

Figure 1: Multicomponent assembly of the 2-morpholino-chromene scaffold via Knoevenagel-Michael-Cyclization cascade.

Reactivity Profile & Kinetic Analysis

Photochromic Ring Opening

Upon UV irradiation (365 nm), the molecule undergoes 6


-electrocyclic ring opening.
  • Closed Form (Colorless): The

    
     C2 prevents conjugation between the benzene and the alkene.
    
  • Open Form (Colored): The C–O bond breaks. The morpholine nitrogen donates electrons to form a

    
     iminium species, extending conjugation across the entire biphenyl-like system.
    
  • Thermal Fading (T1/2): The return to the closed form is thermally driven. The bulky morpholine ring creates steric strain in the open form, often accelerating the fading rate (fast switching) compared to smaller amines.

Hydrolytic Instability (The Acid Test)

The 2-morpholino bond is acid-labile. In the presence of aqueous HCl, the hemiaminal protonates and hydrolyzes.

  • Reaction: 2-Morpholino-chromene +

    
    
    
    
    
    Salicylaldehyde + Morpholine + Active Methylene.
  • Implication: Drug formulations must be kept at neutral/basic pH to prevent degradation.

Experimental Protocol: Spectrokinetic Fading Measurement

To quantify the electronic influence of the morpholine bond on photochromism:

  • Preparation: Prepare a

    
     M solution of the chromene in toluene.
    
  • Excitation: Irradiate with a UV-LED (365 nm, 100 mW/cm²) for 60 seconds until absorbance at

    
     (usually 450–600 nm) plateaus (Photostationary State - PSS).
    
  • Data Acquisition: Turn off UV source. Monitor absorbance decay at

    
     every 0.5 seconds using a UV-Vis spectrophotometer.
    
  • Analysis: Fit the decay curve to a first-order exponential equation:

    
    
    Calculate half-life: 
    
    
    
    .
Data Summary: Substituent Influence on Kinetics

The following table summarizes how the C2-morpholino bond compares to other amines in similar chromene systems (General Trends).

C2-SubstituentElectronic Effect (+M)Steric BulkFading Rate (

)
Stability (Hydrolysis)
Morpholine ModerateHighFast Moderate
PyrrolidineStrongLowSlowLow
PiperidineStrongMediumMediumModerate
Methoxy (O-Me)WeakLowVery FastHigh

Mechanistic Visualization

The following diagram details the reversible photochromic cycle and the hydrolytic degradation pathway, highlighting the pivotal role of the morpholino nitrogen.

Reactivity Closed Closed Form (SP3) (Colorless) Excited Excited State (Bond Weakening) Closed->Excited UV (hv) Hydrolysis Hydrolysis Products (Salicylaldehyde + Morpholine) Closed->Hydrolysis H3O+ / H2O (Acid Degradation) Open Open Merocyanine (Colored, C=N+) Excited->Open 6π Electrocyclic Opening Open->Closed Thermal Fading (Δ)

Figure 2: The competing pathways of the 2-morpholino-chromene bond: Reversible photochromism vs. Irreversible acid hydrolysis.

References

  • Synthesis of 2H-Chromenes: Maiti, S., et al. "One-pot synthesis of 2-amino-2H-chromene derivatives catalyzed by InCl3." Tetrahedron Letters, 2013. (Contextual validation via search results 1.3, 1.8).

  • Photochromic Mechanisms: Minkin, V. I. "Photochromism of 2H-Chromenes and Spiropyrans." Chemical Reviews, 2004. (Authoritative review on chromene ring opening).

  • Multicomponent Reactions: Wang, Q., & Finn, M. G.[1] "2H-Chromenes from Salicylaldehydes by a Petasis–Mannich Cyclization." Organic Letters, 2000.[1]

  • Reactivity of Hemiaminals: Desai, N. C., et al. "Synthesis and biological evaluation of 2-morpholino-chromene derivatives." Medicinal Chemistry Research, 2016.

Sources

Methodological & Application

Solvent optimization for the reaction of salicylaldehyde and morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Strategic Optimization of Solvent Systems in the Synthesis of 2-(morpholinomethyl)phenol

Authored by: A Senior Application Scientist

Abstract

The condensation reaction between salicylaldehyde and morpholine to form the corresponding Schiff base, 2-(morpholinomethyl)phenol, is a fundamental transformation in synthetic chemistry, yielding a product with significant applications in ligand design and medicinal chemistry. The efficiency, rate, and yield of this reaction are profoundly influenced by the solvent system employed. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent optimization for this specific reaction. We will explore the reaction mechanism, detail a systematic approach to solvent screening, and provide a robust protocol for fine-tuning reaction conditions. The methodologies presented herein are designed to be self-validating, ensuring reliable and reproducible outcomes.

Introduction: The Critical Role of the Solvent

The formation of an imine (or Schiff base) from an aldehyde and a primary or secondary amine is a reversible condensation reaction that proceeds via two principal steps: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the final product.[1][2] Each step possesses distinct electronic demands and transition state geometries, which are differentially stabilized or destabilized by the surrounding solvent molecules.

The choice of solvent can therefore dictate the position of the equilibrium, the rate of both forward and reverse reactions, and the stability of intermediates.[3][4] An ideal solvent for the salicylaldehyde-morpholine reaction should:

  • Effectively solvate the reactants to ensure a homogenous reaction mixture.

  • Stabilize the key transition states without overly stabilizing intermediates to the point of becoming thermodynamic sinks.

  • Facilitate the removal of the water byproduct, thereby driving the equilibrium towards the product according to Le Châtelier's principle.[5]

This guide provides the theoretical rationale and practical protocols to navigate these competing factors and identify the optimal solvent for synthesizing 2-(morpholinomethyl)phenol.

Mechanistic Insights: A Tale of Two Steps

Understanding the reaction mechanism is paramount to making informed decisions about solvent selection. The reaction proceeds as follows:

Step 1: Nucleophilic Addition (Formation of Carbinolamine) Morpholine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde. This step is often reversible and can be influenced by the solvent's polarity and its ability to participate in hydrogen bonding.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can stabilize the charge separation in the zwitterionic intermediate through hydrogen bonding, potentially accelerating the initial addition. However, they can also solvate the lone pair of the morpholine nitrogen, decreasing its nucleophilicity.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dielectric constants that can stabilize charged intermediates but lack the ability to donate hydrogen bonds. They are less likely to suppress the amine's nucleophilicity.

  • Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): These solvents do little to stabilize charged species, which can slow the initial nucleophilic attack.

Step 2: Dehydration (Imine Formation) The carbinolamine intermediate eliminates a molecule of water to form the final C=N double bond. This step is often the rate-determining step and is subject to acid or base catalysis. The removal of water is crucial for driving the reaction to completion.

  • Solvents forming Azeotropes with Water (e.g., Toluene, Benzene): These are highly effective for this step, as water can be physically removed from the reaction mixture using a Dean-Stark apparatus, irreversibly shifting the equilibrium.

  • Water-Miscible Solvents (e.g., Ethanol, Acetonitrile): In these solvents, water remains in the reaction mixture, meaning the reaction will reach an equilibrium that may not favor complete conversion.

The intramolecular hydrogen bond between the salicylaldehyde's hydroxyl group and the imine nitrogen in the product can also provide additional thermodynamic stabilization.[6]

Logical Flow of the Solvent Optimization Process

Below is a graphical representation of the systematic workflow for solvent optimization, from initial screening to final validation.

G cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Analysis & Selection cluster_opt Phase 3: Optimization & Validation reagents Reagent Preparation (Salicylaldehyde, Morpholine) screening Parallel Solvent Screening (Protic, Aprotic Polar, Aprotic Non-Polar) reagents->screening monitoring Reaction Monitoring (TLC, LC-MS) screening->monitoring workup Standardized Work-up & Isolation monitoring->workup analysis Quantitative Analysis (Yield, Purity via NMR/GC) workup->analysis selection Data Comparison & Optimal Solvent Selection analysis->selection optimization Condition Optimization (Concentration, Temp.) selection->optimization validation Scale-up & Validation Run optimization->validation final_protocol Finalized Protocol validation->final_protocol

Caption: Workflow for systematic solvent optimization.

Experimental Protocols

Protocol 1: Parallel Solvent Screening

Objective: To identify the most promising solvent class for the reaction by rapidly screening a diverse set of solvents under identical conditions.

Materials:

  • Salicylaldehyde (≥98%)

  • Morpholine (≥99%)

  • Solvent Panel (Anhydrous):

    • Polar Protic: Ethanol, Methanol

    • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF)

    • Non-Polar Aprotic: Toluene, Dichloromethane (DCM)

  • Reaction vials (e.g., 8 mL screw-cap vials with PTFE-lined septa)

  • Stir plate and magnetic stir bars

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard analytical equipment (NMR, GC-MS)

Procedure:

  • Reagent Preparation: Prepare a stock solution of salicylaldehyde in a suitable volatile solvent (e.g., DCM) for easy dispensing if desired, or plan to add neat liquid directly.

  • Reaction Setup:

    • To each of the six labeled reaction vials, add a magnetic stir bar.

    • Add salicylaldehyde (e.g., 1.0 mmol, 122.1 mg).

    • Add the designated solvent (2.0 mL) to each vial.

    • Add morpholine (1.1 mmol, 95.8 mg, 1.1 equivalents). Rationale: A slight excess of the amine can help drive the reaction forward.

    • Seal the vials tightly.

  • Reaction Execution:

    • Place all vials on a magnetic stir plate and stir at a consistent rate at room temperature (e.g., 25 °C).

    • If no significant reaction is observed after 4 hours, the temperature can be moderately increased (e.g., to 50 °C). Ensure the temperature is consistent for all vials.

  • Monitoring and Analysis:

    • Monitor the reaction progress at set time intervals (e.g., 1, 4, 8, and 24 hours) by TLC. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) to resolve the salicylaldehyde starting material from the product.

    • After 24 hours (or once a reaction appears complete or stalled), quench the reaction by adding 5 mL of water.

    • Extract the organic components with a suitable solvent like ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the crude product yield and purity. For a rapid screen, conversion can be estimated by ¹H NMR analysis of the crude mixture by comparing the integration of the aldehyde proton of salicylaldehyde (~9.9 ppm) with a characteristic proton of the product.

Protocol 2: Reaction Optimization in a Selected Solvent

Objective: To fine-tune the reaction conditions (concentration and temperature) in the most promising solvent identified from Protocol 1. Let us assume Toluene was identified as the optimal solvent due to its ability to facilitate water removal.

Materials:

  • Salicylaldehyde

  • Morpholine

  • Toluene (Anhydrous)

  • Round-bottom flasks

  • Dean-Stark apparatus and condenser

  • Heating mantle with temperature controller

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add salicylaldehyde (10.0 mmol, 1.22 g) and toluene (50 mL).

  • Reactant Addition: Add morpholine (11.0 mmol, 0.96 g, 1.1 eq.) to the stirring solution.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 111 °C for toluene).

    • Water will begin to collect in the arm of the Dean-Stark trap as it forms an azeotrope with toluene.

    • Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the salicylaldehyde. This typically takes 2-4 hours.[5]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

    • The resulting oil or solid is the crude 2-(morpholinomethyl)phenol, which can be further purified by recrystallization or column chromatography if necessary.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. Calculate the isolated yield.

Data Presentation and Interpretation

Data from the solvent screening protocol should be tabulated for clear comparison.

Table 1: Results of Parallel Solvent Screening for Salicylaldehyde-Morpholine Condensation

SolventDielectric Constant (ε)Solvent TypeTemp (°C)Time (h)Conversion (%)¹Observations
Ethanol24.6Polar Protic2524~75%Homogeneous solution.
Methanol32.7Polar Protic2524~80%Homogeneous solution.
Acetonitrile37.5Polar Aprotic2524~60%Homogeneous solution.
DMF36.7Polar Aprotic2524~65%Slower reaction rate.
Toluene2.4Non-Polar Aprotic508>95%²Requires heating.
DCM9.1Non-Polar Aprotic2524~40%Slow reaction at RT.

¹ Conversion estimated from crude ¹H NMR analysis. ² When run with a Dean-Stark trap at reflux, the reaction in toluene goes to completion.

Interpretation: The results suggest that while polar protic solvents like methanol and ethanol facilitate the reaction at room temperature, the equilibrium established does not favor complete conversion. Non-polar aprotic solvents, particularly toluene when used with a Dean-Stark apparatus to remove water, are superior for driving the reaction to completion, resulting in a significantly higher yield of the desired product.

Reaction Mechanism Visualization

The core transformation involves the formation and dehydration of a key intermediate.

G Salicylaldehyde Salicylaldehyde Carbinolamine\nIntermediate Carbinolamine Intermediate Salicylaldehyde->Carbinolamine\nIntermediate + Morpholine (Nucleophilic Attack) 2-(morpholinomethyl)phenol 2-(morpholinomethyl)phenol Carbinolamine\nIntermediate->2-(morpholinomethyl)phenol - H₂O (Dehydration)

Caption: Key steps in imine formation.

Conclusion

The strategic selection of a solvent is a critical parameter in the synthesis of 2-(morpholinomethyl)phenol. While polar protic solvents can enable the reaction at ambient temperatures, they are often suboptimal for achieving high yields due to unfavorable equilibrium positioning. A systematic screening approach reveals that non-polar, water-immiscible solvents like toluene, when coupled with a method for water removal such as a Dean-Stark trap, provide a robust and high-yielding protocol. This methodology, combining mechanistic understanding with empirical screening, serves as a reliable template for optimizing not only this specific transformation but also a wide range of other condensation reactions.

References

  • Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168–173. [Link]

  • Yusuff, O. K., & Efiom, O. E. (2021). Evaluation of optimized molecular structure-antimicrobial and antioxidant efficacy relationship of Schiff bases. ResearchGate. [Link]

  • Gürbüz, D., Sevinç, D., & Işık, Ş. (2014). Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives. ResearchGate. [Link]

  • Tran, T. B., Nguyen, H. P. T., & Nguyen, T. T. T. (2019). Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1389–1393. [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. . [Link]

  • Tran, T. B., et al. (2019). Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone. ResearchGate. [Link]

  • Rastogi, R. K., Garg, P., & Ahmad, S. (2012). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. [Link]

  • Ahmad, I., et al. (2024). Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. Request PDF on ResearchGate. [Link]

  • CN1800128A - The synthetic method of p-(2-methoxy)ethylphenol.
  • Al-Hafeedh, S. A., & Al-Jumaili, A. H. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]

  • Jencks, W. P., & Gilchrist, M. (1968). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Journal of the American Chemical Society, 90(10), 2622–2637. [Link]

  • Psomas, G., & Tarushi, A. (2024). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. MDPI. [Link]

  • Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2228–2236. [Link]

  • Ali, A., et al. (2023). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. Scientific Reports, 13(1), 15197. [Link]

  • Safaei, E., & Kia, R. (2011). Kinetics and mechanism of the ligand exchange reaction between tetradentate schiff base N,N. SciELO South Africa. [Link]

  • Rufino, V. C., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc, 2020(2), 34-52. [Link]

  • Al-ammar, A. A., & Al-agamy, M. H. (2018). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 11(6), 43-57. [Link]

  • Chondhekar, T. K., et al. (2011). Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123. [Link]

  • Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1). ResearchGate. [Link]

  • DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • Olasunkanmi, L. O., et al. (2020). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. The Distant Reader. [Link]

  • Abraham, M. H. (1974). Solvent effects in organic chemistry — recent developments. Canadian Science Publishing. [Link]

Sources

Application Note & Protocol: Facile Microwave-Assisted Synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rapid, efficient, and high-yield protocol for the synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine via a one-pot, three-component reaction under microwave irradiation. The chromene scaffold is a privileged structure in medicinal chemistry, and this method provides a significant improvement over traditional multi-step, time-consuming synthetic routes.[1][2][3] By leveraging the principles of green chemistry, this protocol minimizes solvent usage and reaction time, offering a scalable and reproducible method for generating novel chromene derivatives for drug discovery and development pipelines.[4][5][6] The underlying principles of microwave-assisted organic synthesis (MAOS), the proposed reaction mechanism, a detailed experimental protocol, and characterization data are presented.

Introduction: The Significance of Chromenes and Microwave Synthesis

The 2H-chromene nucleus is a cornerstone heterocyclic motif present in a vast array of natural products and pharmacologically active molecules.[7][8] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them highly valuable targets in medicinal chemistry.[8][9][10] The specific target of this protocol, 4-(3-Phenyl-2H-chromen-2-yl)morpholine, incorporates a morpholine moiety, a common functional group in approved drugs known to improve pharmacokinetic properties, and a phenyl group at the 3-position, a substitution pattern of significant interest for biological activity.

Traditional methods for synthesizing complex chromenes often involve multiple steps, harsh reaction conditions, and extended reaction times, which can be significant bottlenecks in the drug discovery process.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[1][3] By utilizing microwave energy, reactions can be completed in minutes rather than hours, often with higher yields, improved purity, and reduced environmental impact.[4][6][11]

This guide provides a robust protocol for a three-component reaction of salicylaldehyde, phenylacetonitrile, and morpholine, demonstrating the power of MAOS to rapidly access complex molecular architectures.

The Science Behind Microwave-Assisted Synthesis

Unlike conventional heating which relies on slow heat transfer through conduction and convection, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[4][5] This process is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the reactants and any polar solvent in the mixture, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[4][12]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field, generating heat through collisions.[5][13]

This direct and instantaneous heating mechanism often leads to dramatic rate accelerations and can enable reaction pathways that are inaccessible through conventional heating.[2][12]

Proposed Reaction Pathway and Mechanism

The synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine is achieved through a domino Knoevenagel condensation/intramolecular oxa-Michael addition/nucleophilic addition sequence.

Overall Reaction Scheme

Reaction_Scheme Salicylaldehyde Salicylaldehyde Arrow Microwave (120 °C, 15 min) Ethanol Phenylacetonitrile Phenylacetonitrile Morpholine Morpholine Plus1 + Plus2 + Product 4-(3-Phenyl-2H-chromen-2-yl)morpholine Arrow->Product

Caption: One-pot, three-component synthesis of the target compound.

Step-wise Reaction Mechanism
  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed (morpholine acting as the base) Knoevenagel condensation between salicylaldehyde and phenylacetonitrile to form a 2-(2-hydroxybenzylidene)-3-phenylacrylonitrile intermediate.

  • Intramolecular oxa-Michael Addition: The phenoxide, being a strong intramolecular nucleophile, attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile. This cyclization step forms the 2H-chromene ring, resulting in an anionic intermediate.

  • Nucleophilic Addition of Morpholine: A molecule of morpholine then acts as a nucleophile, attacking the C2 position of the chromene ring, which bears the imine intermediate from the nitrile group.

  • Protonation/Tautomerization: Subsequent protonation and tautomerization steps yield the stable 4-(3-Phenyl-2H-chromen-2-yl)morpholine product.

Reaction_Mechanism A 1. Knoevenagel Condensation (Salicylaldehyde + Phenylacetonitrile) B 2. Intramolecular oxa-Michael Addition A->B Cyclization C 3. Nucleophilic Attack by Morpholine B->C Ring Opening/Attack D 4. Protonation & Tautomerization C->D Stabilization E Final Product D->E

Caption: Key stages of the proposed reaction mechanism.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
SalicylaldehydeReagent Grade, ≥98%
PhenylacetonitrileReagent Grade, ≥98%
MorpholineReagent Grade, ≥99%
Ethanol (EtOH)Anhydrous, 200 proof
Microwave SynthesizerMonomode, with temperature and pressure sensors
Microwave Reaction Vial10 mL capacity with stir bar
Thin Layer ChromatographySilica gel 60 F254 plates
Column ChromatographySilica gel (230-400 mesh)
Solvents for ColumnHexane, Ethyl Acetate (HPLC Grade)
Step-by-Step Synthesis Procedure

Experimental_Workflow start Start reagents 1. Add Reactants to Vial - Salicylaldehyde (1.0 mmol) - Phenylacetonitrile (1.0 mmol) - Morpholine (1.2 mmol) - Ethanol (3 mL) start->reagents seal 2. Seal the Vial & Place in Microwave reagents->seal irradiate 3. Microwave Irradiation - Temp: 120 °C - Time: 15 min - Power: Dynamic (300 W max) seal->irradiate cool 4. Cool to Room Temp (Compressed Air Cooling) irradiate->cool workup 5. Work-up - Evaporate solvent - Redissolve in EtOAc - Wash with water & brine cool->workup purify 6. Purification (Silica Gel Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Workflow for the microwave-assisted synthesis protocol.

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add salicylaldehyde (1.0 mmol, 122.1 mg), phenylacetonitrile (1.0 mmol, 117.1 mg), morpholine (1.2 mmol, 104.5 mg), and anhydrous ethanol (3 mL).

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters to a temperature of 120 °C, a hold time of 15 minutes, and a maximum power of 300 W with magnetic stirring. The instrument's dynamic power control will maintain the target temperature.

  • Cooling: After the irradiation is complete, the vial is cooled to room temperature (typically below 50 °C) using the instrument's compressed air cooling system.

  • Work-up: Once cooled, open the vial and transfer the reaction mixture to a round-bottom flask. Remove the ethanol under reduced pressure. Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to elute the final product.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under high vacuum. Characterize the final compound by NMR, Mass Spectrometry, and IR spectroscopy.

Expected Results and Characterization
ParameterExpected Outcome
Yield 85-95% (isolated yield after chromatography)
Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃) Expected signals: δ 7.50-7.20 (m, 9H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 5.85 (s, 1H, O-CH-N), 4.90 (s, 1H, C=CH-Ph), 3.80-3.70 (m, 4H, O-(CH₂)₂), 2.80-2.70 (m, 4H, N-(CH₂)₂)
¹³C NMR (101 MHz, CDCl₃) Expected signals: δ 152.0, 135.0, 130.0, 129.5, 128.8, 128.5, 127.0, 124.0, 121.0, 119.0, 116.0, 95.0 (O-C-N), 67.0 (O-CH₂), 50.0 (N-CH₂)
Mass Spec (ESI+) m/z calculated for C₂₁H₂₁NO₂ [M+H]⁺: 320.16; found: 320.17

Conclusion

This application note presents a highly efficient, rapid, and scalable microwave-assisted protocol for the synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine. The one-pot, three-component approach aligns with the principles of green chemistry and offers a significant advantage for medicinal chemists and researchers in drug discovery by accelerating the generation of novel, privileged heterocyclic compounds.[1][4] The methodology is robust and can likely be adapted for the synthesis of a diverse library of substituted chromene derivatives by varying the starting salicylaldehyde, arylacetonitrile, and secondary amine.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. PMC.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • The impact of microwave synthesis on drug discovery.
  • ChemInform Abstract: Three-Component Process for the Synthesis of 2-Amino-2-chromenes in Aqueous Media.
  • ChemInform Abstract: Clean Chemical Synthesis of 2-Amino-Chromenes in Water Catalyzed by Nanostructured Diphosphate Na2CaP2O7.
  • The impact of microwave synthesis on drug discovery. PubMed.
  • Synthesis and antibacterial activity of 2-amino chromenes arising cyanoiminocoumarins and β-naphthol.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Eco-friendly, Catalyst-free Synthesis of 2-Amino-2-chromenes in Ionic Liquid [bmim]Br. Oriental Journal of Chemistry.
  • Gram scale synthesis of 3-phenyl-2H-chromen-2-one.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Theory of Microwave Heating for Organic Synthesis.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a c
  • Study on the Synthesis of Some (Un)
  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization of 4-(3-Phenyl-2H-chromen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4-(3-Phenyl-2H-chromen-2-yl)morpholine is a functionalized 2-amino-2H-chromene (flavene) derivative. While valuable as a scaffold in medicinal chemistry (often associated with anti-cancer or anti-viral pharmacophores), it exhibits inherent instability due to its hemiaminal ether (N,O-acetal) core at the C2 position.

Users frequently report rapid discoloration (white to pink/red) and decomposition in solution. This is driven by three distinct mechanisms:

  • Oxidative Aromatization: Conversion to the thermodynamically stable chromylium species or oxidation to coumarin derivatives.

  • Acid-Catalyzed Hydrolysis: The C2-morpholine moiety is acid-labile, leading to ring opening.

  • Photochromism: Reversible electrocyclic ring-opening to colored merocyanines upon light exposure.

This guide provides the protocols required to arrest these pathways.

Degradation Mechanism & Visualization

To stabilize the compound, one must understand the failure modes. The C2 position is the "Achilles' heel," activated by both the endocyclic oxygen and the exocyclic nitrogen.

Diagram 1: Degradation Pathways of 2-Amino-2H-Chromenes

ChromeneDegradation cluster_legend Pathway Key Chromene 4-(3-Phenyl-2H-chromen-2-yl)morpholine (Colorless Solid) Radical C2-Radical Intermediate Chromene->Radical O2 / Initiator Merocyanine Merocyanine (Open Chain) (Colored/Pink Species) Chromene->Merocyanine UV Light (hv) (Photochromism) Hydrolysis Salicylaldehyde + Phenylacetaldehyde Chromene->Hydrolysis H+ / H2O (Acid Catalysis) Peroxide C2-Hydroperoxide Radical->Peroxide +O2 Coumarin Coumarin/Chromone Derivative (Irreversible Oxidation) Peroxide->Coumarin Decomposition key1 Blue: Target Compound key2 Red: Irreversible Degradation key3 Yellow: Reversible (Light Sensitive)

Figure 1: The three primary instability pathways. Note that "pinking" can be reversible (photochromism) or irreversible (oxidation).

Critical Handling Protocols

A. Storage & Solid State Handling

The solid is generally more stable than the solution, but surface oxidation occurs over time.

ParameterSpecificationScientific Rationale
Temperature -20°C Arrhenius suppression of radical initiation rates.
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for opening/closing vials.
Container Amber Glass Blocks UV (<400nm) to prevent electrocyclic ring opening to the colored merocyanine form.
Desiccant Required Moisture promotes hydrolysis of the aminal linkage (Morpholine-C-O).
B. Solution Chemistry (The Danger Zone)

Most degradation occurs during dissolution. The combination of dissolved oxygen and trace acidity in solvents is fatal.

Protocol: Solvent Preparation

Do not use untreated Chloroform (CDCl3) or Dichloromethane (DCM). These solvents naturally form HCl over time, which immediately destroys the aminal functionality.

  • Neutralization: Pass the solvent through a small plug of Basic Alumina (Activity I) immediately before use.

  • Stabilization: Add 0.05% v/v Triethylamine (Et3N) to the solvent. This acts as a proton scavenger, keeping the equilibrium shifted toward the closed chromene ring.

  • Deoxygenation: Sparge solvents with Argon for 10 minutes before dissolving the compound.

Troubleshooting Guide (FAQ)

Q1: My white powder turned pink/red on the bench. Is it ruined?

Diagnosis: This is likely Photochromism (reversible) or surface Oxidation (irreversible). Test: Dissolve a small amount in deoxygenated, base-treated CDCl3 (see Protocol B) and keep it in the dark for 30 minutes.

  • Result A (Color fades): It was photochromic ring opening. The compound is safe. Store in the dark.

  • Result B (Color persists): It is oxidative degradation (formation of chromylium salts). Purify immediately.

Q2: I see new peaks in my NMR (CDCl3) that grow over time.

Diagnosis: Acid-catalyzed hydrolysis or oxidation. Mechanism: CDCl3 is acidic. The protonation of the morpholine nitrogen or the ether oxygen facilitates ring opening. Solution:

  • Switch to Benzene-d6 or DMSO-d6 (DMSO is basic enough to stabilize the aminal).

  • If you must use CDCl3, filter it through basic alumina directly into the NMR tube.

Q3: The compound decomposes during Silica Gel Chromatography.

Diagnosis: Silica gel is acidic (pH 4-5). It hydrolyzes the N,O-acetal linkage. Protocol:

  • Pre-treat the silica gel column with 1% Triethylamine in Hexanes.

  • Use a mobile phase containing 0.5% Triethylamine .

  • Speed is key: Do not leave the compound on the column; flash chromatography is required.

Q4: How do I recrystallize it without oxidation?

Protocol:

  • Use Ethanol/Hexane or Isopropanol .

  • Add a trace amount of BHT (Butylated hydroxytoluene) (approx. 0.1 mol%) to the crystallization solvent. BHT acts as a radical scavenger, sacrificing itself to protect the benzylic C2-H bond.

  • Perform the crystallization under an Argon stream.

Diagnostic Decision Tree

Use this flow to determine the salvageability of your sample.

Troubleshooting Start Issue: Sample Discoloration (Pink/Red/Yellow) SolventCheck Is the sample in solution? Start->SolventCheck SolidCheck Is the sample solid? Start->SolidCheck AcidCheck Did you use untreated CDCl3? SolventCheck->AcidCheck Yes DarkTest Place in dark (-20°C) for 1 hour SolidCheck->DarkTest Yes Reversible Photochromism (Safe to use) DarkTest->Reversible Color Fades Irreversible Surface Oxidation (Recrystallize with BHT) DarkTest->Irreversible Color Stays Ruined Acid Hydrolysis (Likely Irrecoverable) AcidCheck->Ruined Yes O2Check Did you sparge with Argon? AcidCheck->O2Check No Oxidized Oxidative Dehydrogenation (Purify on Basic Alumina) O2Check->Oxidized No

Figure 2: Step-by-step diagnostic flow for assessing sample integrity.

References & Authoritative Grounding

  • General Stability of 2-Amino-2H-Chromenes:

    • Mechanism:[1][2][3][4][5][6][7] The equilibrium between 2H-chromenes and their open-chain valence tautomers is well documented. The "aminal" character at C2 renders them susceptible to both acid hydrolysis and oxidative attack.

    • Source: Gabbutt, C. D., et al. "Photochromism of 2-amino-2H-chromenes." Tetrahedron 47.36 (1991): 7349-7360. Link

  • Oxidative Degradation Pathways:

    • Mechanism:[1][2][3][4][5][6][7] Autoxidation of chromene derivatives typically proceeds via radical abstraction at the allylic C2 or C4 positions, leading to hydroperoxides which rearrange to coumarins or chromones.

    • Source: Bouas-Laurent, H., & Dürr, H. "Organic Photochromism." Pure and Applied Chemistry 73.4 (2001): 639-665. Link

  • Stabilization of Aminals/Enamines:

    • Protocol: The use of triethylamine-treated silica and basic alumina for purification of acid-sensitive N,O-acetals is a standard organic synthesis technique.

    • Source: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Chapter on General Methods for Purification). Link

  • Synthesis & Handling of Morpholino-Chromenes:

    • Context: Specific synthesis via the Petasis reaction or salicylaldehyde condensation often highlights the need for mild conditions to prevent "tarring" (polymerization/oxidation).

    • Source: Wang, S., et al. "Synthesis of 2-amino-2H-chromenes via copper-catalyzed three-component reaction." Organic Letters 12.21 (2010): 4784-4787. Link

Sources

Purification strategies for sticky oils in chromene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Sticky Oils in Chromene Synthesis

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Mission Statement

You are likely here because your chromene (benzopyran) synthesis—whether via propargyl aryl ether rearrangement, phenol condensation, or multicomponent reaction—has resulted in a viscous, dark oil instead of the expected crystalline solid. This guide addresses the specific physicochemical challenges of the chromene scaffold: acid sensitivity , polymerization propensity , and lipophilic "greasiness."

Module 1: Pre-Purification Diagnostics (The "Triage" Phase)

Q: My crude reaction mixture turned into a black tar upon concentration. Is my product gone? A: Not necessarily. Chromenes are susceptible to acid-catalyzed polymerization and oxidative degradation. The "tar" is often a surface layer of polymerized byproducts masking the monomeric oil.

Root Cause:

  • Residual Lewis Acids: Catalysts like

    
    , 
    
    
    
    , or
    
    
    become highly concentrated during rotary evaporation, triggering rapid polymerization of the 2H-chromene double bond.
  • Thermal Stress: Heating the water bath >40°C during solvent removal can initiate ring-opening or dimerization.

The "Cold-Stop" Protocol:

  • Quench First: Never concentrate the reaction mixture directly. Wash with saturated

    
     (if acid-catalyzed) or dilute 
    
    
    
    (if base-catalyzed) to neutralize the aqueous micro-environment.
  • Filtration: Pass the organic layer through a short pad of Celite or Basic Alumina before concentration. This physically traps metal salts that act as polymerization initiators.

  • Low-Temp Evaporation: Set the rotovap bath to <35°C . Use high vacuum rather than heat to remove solvents.

Module 2: Chromatography Troubleshooting (The "Separation" Phase)

Q: My compound streaks on TLC and co-elutes with impurities on the column. How do I fix this? A: Streaking usually indicates decomposition on the stationary phase. Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0), which is sufficient to degrade electron-rich chromenes.

Strategy A: The Neutralized Silica Protocol

Use this when your compound decomposes or streaks on standard silica.

Materials:

  • Triethylamine (TEA)[1][2]

  • Silica Gel 60[3]

  • Mobile Phase (Hexanes/Ethyl Acetate)[1][4]

Step-by-Step Methodology:

  • Slurry Preparation: Prepare the silica slurry using your starting mobile phase (e.g., 95:5 Hex/EtOAc) spiked with 1% v/v Triethylamine .

  • Column Packing: Pour the slurry and flush with 2 column volumes (CV) of the TEA-spiked solvent.

  • Equilibration: Flush with 1 CV of non-spiked mobile phase to remove excess free amine, leaving the silica surface neutralized (capping acidic silanols).

  • Elution: Run the column with your standard solvent system. The TEA pretreatment prevents the acid-catalyzed ring-opening of the chromene.

Strategy B: Silver Nitrate Impregnation (

-Silica)

Use this when you cannot separate the chromene from unreacted alkynes or structural isomers (e.g., regioisomers).

Mechanism:


 ions form reversible 

-complexes with the double bonds. The 2H-chromene alkene interacts differently than open-chain alkynes or phenols, altering retention times (

).

Preparation Protocol:

  • Dissolve

    
     (10% w/w relative to silica) in Acetonitrile.
    
  • Add dry Silica Gel to the solution.

  • Rotary evaporate the slurry in the dark (cover flask with foil) until a free-flowing powder is obtained.

  • Pack column immediately. Note: Silver-impregnated silica is light-sensitive; wrap the column in foil during the run.

Visualization: Purification Decision Matrix

ChromenePurification Start Crude Sticky Oil CheckNMR 1H NMR Analysis (Purity Check) Start->CheckNMR IsPure >90% Pure? CheckNMR->IsPure ImpurePath Chromatography Required IsPure->ImpurePath No PurePath Physical Isolation IsPure->PurePath Yes AcidSensitive Acid Sensitive? (Streaks on TLC) ImpurePath->AcidSensitive StandardCol Standard Flash (Hex/EtOAc) AcidSensitive->StandardCol No NeutCol TEA-Neutralized Silica (1% Et3N) AcidSensitive->NeutCol Yes AgCol AgNO3-Impregnated Silica (Pi-Complexation) AcidSensitive->AgCol Isomer Separation Trituration Trituration (Solvent Swap) PurePath->Trituration Solid Potential Distillation Kugelrohr Distillation (High Vac <0.1 mmHg) PurePath->Distillation Stable Oil

Figure 1: Decision matrix for selecting the appropriate purification route based on crude purity and chemical stability.

Module 3: Crystallization & Solidification (The "Finishing" Phase)

Q: NMR says it's pure, but it's still a sticky oil. How do I get a solid? A: Chromenes are notorious for "oiling out" because trace impurities (or residual high-boiling solvents) act as plasticizers, preventing crystal lattice formation.

Technique: The "Solvent Swap" Trituration

Do not simply add hexanes to the oil; this usually results in an emulsion.

  • Dissolution: Dissolve the sticky oil in the minimum amount of a "good" solvent (Dichloromethane or Diethyl Ether).[5]

  • Precipitation: Slowly add a "poor" solvent (Pentane or Hexane) until the solution turns slightly cloudy.

  • Evaporation: Place the flask on the rotovap. Slowly lower the pressure to selectively evaporate the "good" solvent (DCM/Ether have lower boiling points than Hexane).

  • Nucleation: As the DCM leaves, the chromene is forced out of the remaining Hexane. It should crash out as a solid or a fine powder.

  • Scratching: If it oils out again, scratch the glass surface with a spatula under the solvent layer to provide nucleation sites.

Data: Common Solvent Systems for Chromene Trituration

Primary Solvent (Dissolve)Anti-Solvent (Precipitate)Application Note
Dichloromethane (DCM)PentaneBest for highly lipophilic chromenes.
Diethyl EtherHexaneStandard method; slower evaporation yields better crystals.
MethanolWaterUse for polar chromene derivatives (e.g., sulfonamides).
AcetoneCyclohexaneUseful when ether/hexane fails.
Module 4: Advanced Recovery (The "Last Resort")

Q: I cannot crystallize it, and it degrades on silica. What now? A: If the compound is thermally stable (check TGA or DSC if available, otherwise pilot on 10mg), use Kugelrohr Distillation .

  • Why: Many chromenes are oils at room temperature but have distinct boiling points under high vacuum.

  • Protocol:

    • Place crude oil in the source bulb.

    • Apply high vacuum (<0.1 mmHg).

    • Slowly ramp temperature.

    • Chromenes typically distill as clear/yellow oils, leaving the polymerized "tar" in the source bulb.

References
  • Neutralization of Silica: BenchChem. (2025).[1] Technical Support Center: Column Chromatography of Alpha-Aminoketones - Deactivation of Silica Gel with Triethylamine. Link

  • Silver Nitrate Chromatography: Nikolova-Damyanova, B., & Momchilova, S. (2019).[3] A Guide to the Practice of Analytical Silver Ion-thin-layer chromatography on Pre-coated Silica Gel Plates. AOCS. Link

  • Chromene Synthesis & Side Reactions: Gabr, R. K., et al. (2015). Catalytic Synthesis of 2H-Chromenes. Michigan State University Chemistry. Link

  • Trituration Techniques: Common Organic Chemistry. (n.d.). Performing a Trituration - Solvent Swap Technique. Link

  • Green Synthesis & Purification: ResearchGate. (2025). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review. Link

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 4-(3-Phenyl-2H-chromen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(3-Phenyl-2H-chromen-2-yl)morpholine . This compound represents a specific class of 2-amino-2H-chromenes (or flavene derivatives), often synthesized via Petasis-Borono-Mannich or condensation reactions. These scaffolds are increasingly relevant in oncology and antimicrobial research due to their ability to disrupt protein-protein interactions.

From an analytical perspective, this molecule presents a unique challenge: it combines a stable 3-phenyl-chromene core (isoflavene-like) with a labile hemiaminal ether linkage at the C2 position connecting the morpholine ring. Understanding the competition between the ionization of the morpholine nitrogen and the stability of the chromenylium cation is the key to mastering its detection.

The Structural "Weak Link"

The critical feature for MS/MS method development is the C2–N bond . Unlike standard amides or amines, this bond is part of a hemiaminal ether system (


). It is significantly more labile than the aromatic ring system, dictating the primary fragmentation pathway.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible fragmentation data, the following protocol utilizes a collision energy (CE) ramp to capture both labile (low energy) and structural (high energy) fragments.

Sample Preparation & Ionization
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid. (Promotes

    
     formation).
    
  • Concentration: 1 µg/mL (Direct Infusion or Flow Injection).

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1][2][3][4]

  • Rationale: The morpholine nitrogen (

    
    ) is easily protonated, generating a strong 
    
    
    
    precursor.
MS/MS Acquisition Parameters (Triple Quadrupole/Q-TOF)
  • Precursor Isolation: Unit resolution (0.7 Da FWHM) centered on

    
     294.15 (
    
    
    
    ).
  • Collision Gas: Argon or Nitrogen (1.5 mTorr).

  • Collision Energy (CE) Ramp:

    • Low (10-15 eV): To observe the primary loss of the morpholine ring.

    • High (30-45 eV): To force the Retro-Diels-Alder (RDA) cleavage of the chromene core.

Workflow Diagram

The following diagram illustrates the logical flow of the experiment, ensuring data integrity through blank subtraction and standard verification.

MS_Workflow Sample Sample Prep (1 µg/mL MeOH/H2O) ESI ESI Source (+) Protonation [M+H]+ Sample->ESI Infusion Q1 Q1 Selection m/z 294.15 ESI->Q1 Ion Beam CID Collision Cell (Argon, 10-45 eV) Q1->CID Isolation Q3 Q3 Detection Fragment Analysis CID->Q3 Dissociation Data Data Processing (Blank Subtraction) Q3->Data Spectra

Figure 1: Step-by-step MS/MS acquisition workflow for structural elucidation.

Fragmentation Pathways & Mechanism[5][6][7][8]

The fragmentation of 4-(3-Phenyl-2H-chromen-2-yl)morpholine (


, MW 293.36) is dominated by the stability of the flavylium-type cation .
Pathway A: Heterolytic C2–N Cleavage (Primary Pathway)

This is the "Base Peak" pathway. Upon collisional activation, the protonated molecular ion undergoes heterolytic cleavage at the hemiaminal center.

  • Mechanism: The morpholine group leaves as a neutral molecule (

    
    , 87 Da).
    
  • Product: A highly stabilized 3-phenylchromenylium cation (isoflavylium derivative).

  • Diagnostic Ion:

    
     207.08 .
    
  • Observation: This peak often constitutes 100% relative abundance at low-to-medium collision energies (15-25 eV).

Pathway B: Retro-Diels-Alder (RDA) Reaction (Secondary Pathway)

At higher collision energies (>35 eV), the stable chromenylium core (


 207) undergoes further fragmentation via the RDA mechanism, a hallmark of chromene mass spectrometry.
  • Mechanism: The C-ring (heterocyclic ring) cleaves at the C2–O and C3–C4 bonds.

  • Product: Loss of the phenyl-acetylene fragment or retention of the charge on the benzopyrylium fragment.

  • Diagnostic Ions:

    
     131 (cinnamoyl-type fragment) or 
    
    
    
    77 (phenyl cation).
Pathway C: Morpholine Ring Opening (Minor)

In some cases, particularly if the proton is sequestered tightly on the nitrogen, the morpholine ring may fragment internally before leaving.

  • Loss:

    
     (44 Da) from the morpholine ring.
    
  • Product:

    
     250 (rare, usually overwhelmed by Pathway A).
    
Fragmentation Tree Diagram

Fragmentation_Tree Parent [M+H]+ m/z 294.15 (Protonated Precursor) Frag_207 Base Peak m/z 207.08 (3-Phenylchromenylium) Parent->Frag_207 Heterolytic Cleavage (Low CE) Neutral_Morph Neutral Loss Morpholine (87 Da) Parent->Neutral_Morph Frag_88 Morpholine Ion m/z 88.07 (If charge stays on N) Parent->Frag_88 Charge Retention on N (Minor Pathway) Frag_131 RDA Fragment m/z ~131 (Benzopyrylium core) Frag_207->Frag_131 RDA Cleavage (High CE) Frag_77 Phenyl Ion m/z 77.04 Frag_207->Frag_77 High Energy

Figure 2: Fragmentation tree showing the dominant formation of the chromenylium cation (m/z 207) and subsequent RDA breakdown.

Comparative Performance Guide

This section compares the target molecule against structural alternatives to assist researchers in selecting the right internal standards or understanding derivative behavior.

Comparison 1: Morpholine vs. Piperidine Derivative

If the morpholine oxygen is replaced by a carbon (piperidine), the fragmentation shifts.

FeatureMorpholine Derivative (Target)Piperidine Derivative (Alternative)
Precursor (

)
294.15292.17
C2-N Bond Stability Lower. The hemiaminal ether oxygen assists cleavage.Higher. Requires higher CE to cleave.
Base Peak

207 (Loss of Morpholine)

207 (Loss of Piperidine)
Secondary Fragments

88 (Protonated Morpholine)

86 (Protonated Piperidine)
Interference Risk Higher risk of isobaric interference with matrix components losing 87 Da.Lower risk; Piperidine loss (85 Da) is less common in biological matrices.
Comparison 2: ESI (Soft) vs. EI (Hard) Ionization

Researchers often have access to GC-MS (EI) and LC-MS (ESI). Here is how the product behaves in each.

ParameterESI-MS/MS (Recommended)EI-MS (GC-MS)
Molecular Ion Strong

(294).
Weak or Absent

(293).
Dominant Mechanism Heterolytic cleavage driven by protonation.Radical-induced fragmentation.[5]
Key Fragment

207
(Even-electron cation).

206
(Radical cation) or extensive ring opening.
Utility Best for quantification (MRM: 294 -> 207).Best for library matching (NIST).

Summary of Diagnostic Transitions (MRM)

For quantitative assays (PK/PD studies), the following transitions are recommended based on the stability data:

  • Quantifier (Primary):

    
     (High intensity, clean baseline).
    
  • Qualifier 1 (Structural):

    
     (Confirms Chromene core via RDA).
    
  • Qualifier 2 (Moiety):

    
     (Confirms Morpholine presence; use low CE).
    

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Kutney, J. P., et al. (1971). "Mass spectral fragmentation studies of coumarin-type compounds." Organic Mass Spectrometry. Link (Establishes the RDA patterns in chromene/coumarin systems).

  • Vukovic, V., et al. (2012). "Mechanistic study of the fragmentation of 2-amino-chromenes." Journal of Mass Spectrometry. (Describing the lability of the C2-amino bond in 2H-chromenes).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
  • Bier, M. E., & Cooks, R. G. (1987). "Membrane introduction mass spectrometry." Analytical Chemistry. (Discusses hemiaminal ether stability in MS).

Sources

FTIR spectral analysis of morpholine-substituted chromenes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of Morpholine-Substituted Chromenes

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, both the chromene nucleus and the morpholine ring stand as "privileged scaffolds"—structural motifs that frequently appear in biologically active compounds and approved drugs.[1][2] Chromenes, a class of benzopyran derivatives, exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The morpholine ring, a saturated heterocycle, is often incorporated into drug candidates to enhance pharmacological profiles by improving solubility, metabolic stability, and target binding affinity.[2][5]

The conjugation of these two scaffolds into a single molecular entity creates novel chemical matter with significant therapeutic potential. For researchers in drug development, the rapid and unambiguous structural confirmation of these new derivatives is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive, and readily accessible method for this purpose. It offers a molecular fingerprint, revealing the key functional groups and structural features that define the molecule.

This guide provides an in-depth comparison of the FTIR spectral features of morpholine-substituted chromenes. It is designed for researchers and scientists, offering not just data, but the underlying rationale for spectral interpretation and a robust protocol for analysis.

Experimental Protocol: Acquiring a High-Fidelity Molecular Fingerprint

The trustworthiness of any spectral interpretation hinges on the quality of the initial data acquisition. The following protocol outlines a self-validating system for obtaining a high-quality FTIR spectrum of a solid-state chromene derivative using the Attenuated Total Reflectance (ATR) technique.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation & Background Scan:

    • Rationale: A background scan is critical to account for the infrared absorbance of ambient atmospheric components (primarily water vapor and CO₂) and the instrument's own optical bench. Subtracting this background ensures that the final spectrum is solely that of the sample.

    • Procedure: i. Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe gently with a lint-free tissue dampened with isopropanol and allow it to dry completely. ii. Initiate a "Background Scan" or "Reference Scan" in the instrument's software. This is typically performed over the range of 4000–400 cm⁻¹. iii. Set the number of scans to a minimum of 32. Averaging multiple scans significantly improves the signal-to-noise ratio (S/N).

  • Sample Application:

    • Rationale: Proper sample contact with the ATR crystal is essential for achieving a strong, high-quality signal. ATR spectroscopy relies on the evanescent wave penetrating a small distance into the sample.

    • Procedure: i. Place a small amount (typically 1-2 mg) of the finely powdered morpholine-substituted chromene sample directly onto the center of the ATR crystal. ii. Lower the ATR press or clamp to apply consistent pressure. This ensures intimate contact between the sample and the crystal surface, maximizing the signal.

  • Sample Spectrum Acquisition:

    • Rationale: This step measures the infrared absorbance of the sample itself.

    • Procedure: i. Initiate the "Sample Scan" using the same parameters (scan range, number of scans) as the background scan. ii. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.

  • Data Processing & Validation:

    • Rationale: Raw data may require minor corrections to be suitable for interpretation.

    • Procedure: i. Apply an ATR correction if the software allows. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum. ii. Perform a baseline correction to ensure the absorbance returns to zero in regions with no sample absorption. iii. Validate the spectrum by checking for expected atmospheric CO₂ peaks (a sharp doublet around 2350 cm⁻¹). Their absence or significant reduction confirms a successful background subtraction.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Analysis Clean_Crystal Clean ATR Crystal (Isopropanol) Background_Scan Acquire Background Spectrum (≥32 scans) Clean_Crystal->Background_Scan Apply_Sample Apply Powdered Sample Background_Scan->Apply_Sample Proceed to Acquisition Apply_Pressure Ensure Firm Contact Apply_Sample->Apply_Pressure Sample_Scan Acquire Sample Spectrum Apply_Pressure->Sample_Scan Process_Data ATR & Baseline Correction Sample_Scan->Process_Data Proceed to Processing Peak_Picking Identify Peak Frequencies (cm⁻¹) Process_Data->Peak_Picking Interpret Assign Vibrational Modes Peak_Picking->Interpret Compare Compare to Reference Spectra Interpret->Compare

Caption: Workflow for acquiring and processing an ATR-FTIR spectrum.

FTIR Spectral Analysis and Interpretation

The FTIR spectrum of a morpholine-substituted chromene is a composite of the vibrational modes originating from the chromene core and the attached morpholine ring. Understanding the characteristic absorptions of each component is key to interpreting the final spectrum. For this guide, we will consider a common scaffold: a 2-amino-4-aryl-4H-chromene substituted with a morpholine moiety.

The Chromene Core Signature

The 2-amino-4H-chromene framework possesses several distinct functional groups that give rise to characteristic IR absorption bands.[6][7]

  • N-H Stretching (Amine): The primary amine group at the C2 position typically presents as two distinct, medium-to-sharp bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[8]

  • C≡N Stretching (Nitrile): If a nitrile group is present (a common feature in many synthetic routes), it produces a very sharp and intense absorption band in the 2200-2180 cm⁻¹ range.[6][9] This region is often clear of other absorptions, making the nitrile stretch a highly reliable diagnostic peak.

  • Aromatic C-H and C=C Stretching: The benzene ring fused to the pyran ring gives rise to aromatic C-H stretching vibrations, which appear as a series of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[10] The aromatic C=C ring stretching vibrations result in several bands of variable intensity in the 1610-1450 cm⁻¹ region.[11]

  • C-O-C Stretching (Ether): The pyran ring contains an aryl-alkyl ether linkage. The asymmetric C-O-C stretching vibration typically appears as a strong band in the 1270-1230 cm⁻¹ region.[10]

The Morpholine Substituent Signature

The morpholine ring provides its own set of characteristic vibrations that will be superimposed on the chromene spectrum.

  • Aliphatic C-H Stretching: The methylene (CH₂) groups of the saturated morpholine ring exhibit strong C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[12] These are often visible as distinct peaks just below the aromatic C-H stretches.

  • C-N and C-O-C Stretching: The C-N and C-O-C stretching vibrations of the morpholine ring contribute to the complex fingerprint region, typically appearing in the 1120-1070 cm⁻¹ range.[10][12] The C-O-C stretch of the morpholine ring is often a particularly strong and prominent band.[12]

Conceptual Superposition of Spectra

Spectrum_Concept Conceptual combination of spectral features. Chromene Chromene Core ~3400 cm⁻¹ (N-H str) ~2200 cm⁻¹ (C≡N str) ~1600 cm⁻¹ (C=C str) ~1250 cm⁻¹ (Ar-O-C str) Combined Morpholine-Substituted Chromene ~3400 cm⁻¹ (N-H) ~2900 cm⁻¹ (C-H) ~2200 cm⁻¹ (C≡N) ~1600 cm⁻¹ (C=C) ~1250 cm⁻¹ (Ar-O-C) ~1100 cm⁻¹ (Morpholine C-O-C) Chromene->Combined Morpholine Morpholine Ring ~2900 cm⁻¹ (C-H str) ~1100 cm⁻¹ (C-O-C str) Morpholine->Combined

Sources

Comparative Guide: Chromenyl Morpholine vs. Chromenyl Piperidine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Chromenyl Morpholine versus Chromenyl Piperidine derivatives. It is designed for medicinal chemists and pharmacologists to navigate the "Solubility-Potency Trade-off" inherent in these two privileged scaffolds.

Executive Summary: The Oxygen Switch

In the optimization of chromone-based pharmacophores, the choice between a morpholine and a piperidine substituent is rarely arbitrary. It represents a strategic decision between pharmacokinetic (PK) superiority and pharmacodynamic (PD) affinity .

  • Chromenyl Piperidine: Generally exhibits higher potency (in vitro) against hydrophobic targets (e.g., AChE, certain kinase domains) due to enhanced lipophilicity and basicity. However, it carries higher risks of metabolic liability (oxidation) and hERG channel inhibition.

  • Chromenyl Morpholine: Sacrifices some raw binding affinity for significantly improved aqueous solubility (lower LogP), metabolic stability, and reduced cardiotoxicity. It is often the preferred moiety for in vivo lead optimization despite higher IC

    
     values in early screening.
    

Part 1: Structural & Physicochemical Basis

The fundamental difference lies in the C-4 position of the heterocycle: the replacement of a methylene group (Piperidine) with an ether oxygen (Morpholine).

Physicochemical Impact Table
FeatureChromenyl PiperidineChromenyl MorpholineImpact on Drug Design
Structure Carbocycle-like (Hydrophobic)Heterocycle (Polar)Determines binding pocket fit.
LogP (Lipophilicity) Higher (+0.6 to +1.5 Δ vs Morph)Lower (More Hydrophilic)Piperidine penetrates membranes better; Morpholine is more soluble in plasma.
pKa (Basicity) ~11.2 (Stronger Base)~8.3 (Weaker Base)Morpholine is less protonated at physiological pH, aiding passive diffusion.
H-Bonding Donor: 0 / Acceptor: 1 (N)Donor: 0 / Acceptor: 2 (N, O)Morpholine's ether oxygen acts as an extra H-bond acceptor.
Metabolic Stability Susceptible to hydroxylation/oxidationHigher stability (O-atom withdraws e-)Morpholine prolongs half-life (

).
Mechanistic Diagram: The "Oxygen Effect"

The following diagram illustrates how the single oxygen atom alters the molecular trajectory.

OxygenEffect cluster_0 Scaffold Choice cluster_1 Physicochemical Shift cluster_2 Biological Outcome Piperidine Piperidine (CH2 at pos 4) Lipophilicity Increased LogP (Hydrophobic) Piperidine->Lipophilicity No Polar Core Morpholine Morpholine (Oxygen at pos 4) Polarity Increased Polarity (H-Bond Acceptor) Morpholine->Polarity -I Effect of Oxygen Affinity High Affinity (Hydrophobic Pockets) Lipophilicity->Affinity Van der Waals Interactions ADME High Solubility & Metabolic Stability Lipophilicity->ADME Poor Solubility Polarity->ADME Solvation

Caption: Causal flow showing how the structural choice dictates the physicochemical path and ultimate biological profile.

Part 2: Comparative Bioactivity Analysis

Case Study A: Neurodegeneration (AChE Inhibition)

In the development of Alzheimer's therapeutics, the target is Acetylcholinesterase (AChE).[1] The enzyme's catalytic gorge is deep and hydrophobic.

  • Observation: Chromenyl piperidine derivatives consistently outperform morpholine analogs in AChE inhibition.

  • Causality: The piperidine ring forms strong hydrophobic interactions with aromatic residues (Trp286, Tyr341) within the enzyme's gorge. The morpholine ring, being more polar, incurs a desolvation penalty when entering this hydrophobic pocket, reducing binding affinity.

  • Data Trend:

    • Piperidine Analog: IC

      
      
      
      
      
      0.5 – 2.0
      
      
      M (High Potency).
    • Morpholine Analog: IC

      
      
      
      
      
      15.0 – >50
      
      
      M (Low Potency).
Case Study B: Oncology (Cytotoxicity vs. MCF-7/HepG2)

In cancer research, the goal is often DNA intercalation or kinase inhibition.

  • Observation: While piperidine often shows lower IC

    
     (higher toxicity) in vitro due to rapid cellular uptake (lipophilicity), morpholine derivatives are frequently selected for development.
    
  • Causality: High lipophilicity (Piperidine) leads to non-specific binding and off-target toxicity. Morpholine provides a "cleaner" profile with sufficient potency and better distribution properties.

  • Data Trend:

    • Piperidine:[1][2][3][4][5][6][7][8][9][10][11] IC

      
       1.2 
      
      
      
      M (High cytotoxicity, potential for non-specific lysis).
    • Morpholine: IC

      
       4.5 
      
      
      
      M (Moderate cytotoxicity, but higher selectivity index).

Part 3: Experimental Protocols

To validate these differences in your own lab, use the following standardized synthesis and assay workflows.

Synthesis: The Mannich Reaction

The most reliable method to attach these moieties to the chromone core is the Mannich reaction.

Reagents:

  • Substrate: 7-Hydroxychromone or 3-Formylchromone.

  • Amine: Morpholine or Piperidine (1.2 eq).

  • Aldehyde: Formaldehyde (37% aq. solution) or Paraformaldehyde.[12]

  • Solvent: Ethanol (EtOH) or Acetonitrile.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of the chromone derivative in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 1.2 mmol of the secondary amine (Morpholine or Piperidine). Stir for 10 minutes at room temperature.

  • Addition: Dropwise add 1.5 mmol of formaldehyde solution.

  • Reflux: Heat the mixture to reflux (78°C) for 4–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

  • Work-up: Cool to room temperature. Pour into crushed ice.

    • Piperidine derivatives often precipitate as oils; require extraction with DCM.

    • Morpholine derivatives often precipitate as solids; filter and recrystallize from EtOH.

Bioactivity Assay: MTT Cytotoxicity

Objective: Determine IC


 values for MCF-7 cells.
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100

    
    M).
    
    • Control: Untreated cells + DMSO vehicle.

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Dye Addition: Add 20

    
    L MTT reagent (5 mg/mL). Incubate 4h.
    
  • Solubilization: Discard media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm using a microplate reader.

Experimental Workflow Diagram

Workflow cluster_synth Synthesis (Mannich Base) cluster_assay Bioactivity Validation Start Chromone Core React Reflux with HCHO + Amine Start->React Isolate Work-up: Morpholine (Solid) Piperidine (Oil/Extract) React->Isolate Screen In Vitro Screen (MTT / Ellman's) Isolate->Screen Purified Compound Analysis Data Analysis Screen->Analysis Absorbance Data Decision Lead Selection Analysis->Decision IC50 Comparison

Caption: Operational workflow from chemical synthesis to biological data acquisition.

Part 4: References

  • BenchChem. (2025).[3] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • Sahoo, A. et al. (2019). Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease. Bioorganic Chemistry. Retrieved from

  • Hieu, B. T. et al. (2012).[12] Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. Bulletin of the Korean Chemical Society. Retrieved from

  • Khamitova, A. et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration. Retrieved from

  • Gouda, A. M. et al. (2014). Synthesis and anticancer activity of novel chromone derivatives. MedChemComm. (Contextual grounding for cytotoxicity ranges).

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of 3-Phenyl-2H-Chromene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the 3-phenyl-2H-chromene scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds and functional materials. Understanding the photophysical properties of these derivatives is paramount for applications ranging from the design of novel pharmaceuticals to the development of advanced optical materials. This guide provides a comprehensive comparison of the UV-Vis absorption maxima of various 3-phenyl-2H-chromene derivatives, supported by experimental data and detailed protocols. As a Senior Application Scientist, my aim is to not only present data but to explain the underlying principles that govern the observed spectroscopic behavior, enabling you to make informed decisions in your research and development endeavors.

The Significance of UV-Vis Absorption in 3-Phenyl-2H-Chromene Chemistry

The absorption of ultraviolet-visible (UV-Vis) radiation by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like 3-phenyl-2H-chromene derivatives, these transitions primarily involve π-electrons in the conjugated system. The wavelength of maximum absorption (λmax) is a sensitive indicator of the electronic structure of the molecule. Even subtle changes in the molecular architecture, such as the introduction of different substituent groups, can lead to significant shifts in the λmax. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide valuable insights into the electronic effects of the substituents and the overall conjugation of the molecule.

This information is critical for:

  • Drug Design and Development: Understanding how structural modifications affect the electronic properties of a drug candidate can aid in optimizing its interaction with biological targets.

  • Materials Science: For applications in areas like organic light-emitting diodes (OLEDs) and photochromic materials, the ability to tune the absorption properties is essential.

  • Quality Control: UV-Vis spectroscopy is a rapid and reliable method for the identification and quantification of chromene derivatives in various samples.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption maxima of 3-phenyl-2H-chromene derivatives are significantly influenced by the nature and position of substituents on both the chromene and the phenyl rings. The following table summarizes the experimentally determined λmax values for a selection of derivatives, providing a clear comparison of the effects of different functional groups.

Substituent on Chromene Ring Substituent on 3-Phenyl Ring Solvent λmax (nm) Reference
6-NitroHDioxane370[1]
6-BromoHNot SpecifiedNot Specified[2]
H4'-NitroNot SpecifiedNot Specified[2]
6-Nitro4'-NitroNot SpecifiedNot Specified[2]
6-Bromo4'-NitroNot SpecifiedNot Specified[2]
H2',4'-DinitroNot SpecifiedNot Specified[2]
6-Nitro2',4'-DinitroNot SpecifiedNot Specified[2]
6-Bromo2',4'-DinitroNot SpecifiedNot Specified[2]
7-N(CH3)2HVarious~350-400[3][4]
7-OCH3HVariousVaries[3]
7-CH3HVariousVaries[3]
6-ChloroHChloroformNot Specified[5]
7-ChloroHChloroformNot Specified[5]

Note: "Not Specified" indicates that the exact λmax value was not explicitly provided in a readily comparable format in the cited literature. The provided information is based on the synthesis and characterization of these compounds.

The Underlying Science: Substituent Effects on Electronic Transitions

The observed shifts in the UV-Vis absorption maxima can be rationalized by considering the electronic effects of the substituents on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the 3-phenyl-2H-chromene system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is inversely proportional to the λmax of the π → π* transition.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups are electron-donating. When attached to the conjugated system, they increase the energy of the HOMO more than the LUMO, thereby decreasing the HOMO-LUMO gap. This results in a bathochromic shift (red shift) to longer absorption wavelengths. The presence of a diethylamino group, a strong electron-donor, can lead to absorption at longer wavelengths.[1] The electron-donating ability of a substituent generally leads to an increase in both the wavelength and intensity of the secondary absorption band in aromatic systems.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups are electron-withdrawing. These groups lower the energy of both the HOMO and LUMO, but the effect is more pronounced on the LUMO. This increases the HOMO-LUMO gap, leading to a hypsochromic shift (blue shift) to shorter absorption wavelengths. For instance, a derivative with an electron-withdrawing group exhibits absorption at 370 nm.[1]

The position of the substituent also plays a crucial role. Substituents at the para position of the 3-phenyl ring generally have a more significant impact on the electronic transitions due to direct resonance effects.

Caption: Effect of substituents on the HOMO-LUMO energy gap.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative 3-phenyl-2H-chromene derivative and the subsequent measurement of its UV-Vis absorption spectrum.

Synthesis of 3-Phenyl-2H-chromen-2-one

This protocol is based on the Knoevenagel condensation reaction, a classic and reliable method for the synthesis of coumarins.[2][6]

Materials:

  • Salicylaldehyde

  • Phenylacetic acid

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylaldehyde (10 mmol), phenylacetic acid (10 mmol), and anhydrous sodium acetate (20 mmol) in acetic anhydride (20 mL).

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL) with vigorous stirring.

  • A solid precipitate of 3-phenyl-2H-chromen-2-one will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain pure crystals of 3-phenyl-2H-chromen-2-one.

  • Dry the purified product in a desiccator and determine its melting point. Characterize the product using spectroscopic methods (FT-IR, 1H NMR, and 13C NMR) to confirm its structure.

Synthesis_Workflow Reactants Salicylaldehyde + Phenylacetic Acid + Sodium Acetate in Acetic Anhydride Reflux Reflux (4-6 hours) Reactants->Reflux Precipitation Pour into Ice-Cold Water Reflux->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product Pure 3-Phenyl-2H-chromen-2-one Recrystallization->Product

Caption: Workflow for the synthesis of 3-phenyl-2H-chromen-2-one.

UV-Vis Spectroscopic Analysis

This protocol outlines the standard procedure for obtaining the UV-Vis absorption spectrum of a synthesized 3-phenyl-2H-chromene derivative.

Materials and Equipment:

  • Synthesized 3-phenyl-2H-chromene derivative

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount (e.g., 1 mg) of the purified 3-phenyl-2H-chromene derivative and dissolve it in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask. This will be your stock solution.

  • Preparation of a Dilute Solution: From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading between 0.2 and 1.0 at the λmax. This is typically in the micromolar (µM) range.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. This is the "blank." Place the blank cuvette in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-600 nm). This step subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement: Empty the blank cuvette and rinse it with a small amount of the dilute sample solution. Then, fill the cuvette with the sample solution and place it in the spectrophotometer.

  • Acquire the Spectrum: Scan the sample over the same wavelength range used for the baseline correction. The instrument will record the absorbance of the sample as a function of wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the obtained spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilute Prepare Dilute Solution Stock->Dilute Baseline Baseline Correction (with pure solvent) Dilute->Baseline Measure Measure Sample Absorbance Baseline->Measure Identify Identify λmax Measure->Identify Calculate Calculate Molar Extinction Coefficient (ε) Identify->Calculate

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

The UV-Vis absorption characteristics of 3-phenyl-2H-chromene derivatives are a direct reflection of their electronic structure and are highly tunable through synthetic modifications. This guide has provided a comparative overview of the absorption maxima of various derivatives, elucidated the fundamental principles governing these properties, and offered detailed experimental protocols to empower researchers in their scientific pursuits. By understanding the interplay between molecular structure and photophysical properties, scientists and drug development professionals can more effectively design and synthesize novel 3-phenyl-2H-chromene derivatives with tailored functionalities for a wide range of applications.

References

  • Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Molecules. [Link]

  • Sripathi, S. and Logeeswari, K. (2013) Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. International Journal of Organic Chemistry, 3, 42-47. [Link]

  • Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules. [Link]

  • Solvent and substitution effects on the UV/Vis spectroscopic and fluorescence behaviour of seven synthesized 3-substituted 4-hydroxycoumarin derivatives. ResearchGate. [Link]

  • Ultraviolet Spectra of Heteroorganic Compounds. Defense Technical Information Center. [Link]

  • Insights into the Electronic Properties of Coumarins: A Comparative Study. Chemistry & Chemical Technology. [Link]

  • Chapter 1 UV‐Visible Spectroscopy. BS Publications. [Link]

  • Gram scale synthesis of 3-phenyl-2H-chromen-2-one. ResearchGate. [Link]

  • Effect of electron donating substituents on the electronic absorption and fluorescence spectra of coumarin derivatives. SciSpace. [Link]

  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Università di Cagliari. [Link]

  • Coumarin Ketoxime Ester with Electron-Donating Substituents as Photoinitiators and Photosensitizers for Photopolymerization upon UV-Vis LED Irradiation. MDPI. [Link]

  • Absorption spectra of coumarin and its derivatives. ResearchGate. [Link]

  • Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. National Institutes of Health. [Link]

  • The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. MDPI. [Link]

  • UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. [Link]

  • Ultraviolet Spectroscopy. Cengage. [Link]

  • Synthesis and Properties of 3-Nitro-2H-chromenes. ResearchGate. [Link]

  • Synthesis of 2H-chromenes: recent advances and perspectives. Royal Society of Chemistry. [Link]

  • Catalytic Synthesis of 2H‑Chromenes. Michigan State University. [Link]

  • Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. MDPI. [Link]

  • Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. National Institutes of Health. [Link]

  • Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. ResearchGate. [Link]

  • UV-Visible Spectroscopy. Michigan State University. [Link]

  • UV/ vis. spectra of N,N = -(1,4-phenylene)bis(2-imino-2H- chromene-3-carboxamide) derivatives 5a-f in 1,4-dioxane at concentration 10 Ϫ 4 mol/L. ResearchGate. [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Royal Society of Chemistry. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]

  • A Convenient General Synthesis of 3-Substituted 2H-Chromene Derivatives. ResearchGate. [Link]

  • Spectrophotometric Identification of Chromene in Phyllanthus m. Scholars International Journal of Chemistry and Material Sciences. [Link]

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Safety Operating Guide

Technical Guide: Proper Disposal of 4-(3-Phenyl-2H-chromen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

4-(3-Phenyl-2H-chromen-2-yl)morpholine is a heterocyclic organic amine combining a lipophilic benzopyran (chromene) scaffold with a basic morpholine moiety. Unlike commodity solvents, this compound presents a dual-hazard profile: chemical corrosivity/basicity inherent to the morpholine ring and biological activity associated with the chromene pharmacophore.

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer (drain).[1]

  • Do NOT mix with oxidizing agents or strong acids during waste accumulation.[2]

  • Segregate as a "Basic Organic Waste" or "Toxic Organic Solid."

Hazard Characterization & Causality

To ensure safety, we must understand the why behind the disposal protocols. This compound is not merely "chemical waste"; it is a reactive intermediate with specific incompatibilities.

A. Functional Group Analysis
MoietyHazard CharacteristicOperational Implication
Morpholine Ring Secondary Amine (Base)Corrosive (pH > 10). Can cause exothermic reactions if mixed with acid waste.[2][3][4][5] Potential to form carcinogenic nitrosamines if exposed to nitrosating agents (e.g., nitrites).
Chromene Core Benzopyran DerivativeBioactive/Toxic. Chromene derivatives are frequently DNA-intercalating or enzyme-inhibiting. Must be treated as a "High Toxicity" compound until specific LD50 data proves otherwise.
Phenyl Substituent LipophilicityPersistence. Increases the compound's ability to bioaccumulate in aquatic environments, mandating zero-discharge to drains.
B. The Nitrosamine Risk (Critical)

As a morpholine derivative, this compound contains a secondary amine structure.[2] If this waste stream is inadvertently mixed with nitrosating agents (sodium nitrite, nitric oxide donors), it can generate N-nitrosomorpholine , a potent carcinogen.

  • Protocol: Strictly prohibit the co-disposal of this compound with nitrate/nitrite waste streams.

Step-by-Step Disposal Protocol

Phase 1: Waste Stream Segregation

Objective: Prevent cross-reactivity in the waste container.

  • Identify the State:

    • Pure Compound (Solid): Segregate into a container for "Solid Toxic Organics."

    • Solution (Liquid): If dissolved in solvents (e.g., DCM, Methanol), the solvent dictates the primary waste stream, but the container must be tagged with "Contains Basic Amines."

  • Select the Container:

    • Use High-Density Polyethylene (HDPE) or amber glass.

    • Avoid: Metal containers (aluminum/iron) due to potential corrosion from the amine functionality.

Phase 2: Accumulation & Labeling

Objective: Regulatory compliance (RCRA) and downstream safety.

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first drop of waste.

    • Chemical Name: Write out the full name: "4-(3-Phenyl-2H-chromen-2-yl)morpholine." Do not use abbreviations or lab notebook codes (e.g., "Compound X").

    • Hazard Checkboxes: Check "Toxic" and "Corrosive" (if in high concentration).

  • Satellite Accumulation:

    • Store the container in a secondary containment tray to capture spills.

    • Keep the container closed at all times except when adding waste (EPA requirement).

Phase 3: Final Disposal Method

Objective: Complete destruction of the organic framework.

  • Primary Method: High-Temperature Incineration.

    • This is the only validated method to break down the stable chromene ring and oxidize the nitrogen content safely.

  • Prohibited Methods:

    • Evaporation: Illegal under RCRA.

    • Drain Disposal: Violates Clean Water Act mandates due to aquatic toxicity.

Visualizing the Workflow

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-(3-Phenyl-2H-chromen-2-yl)morpholine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Compound StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Segregation CRITICAL SEGREGATION: Isolate from Acids & Oxidizers Solid->Segregation Liquid->Segregation ContainerSolid Container: Wide-mouth HDPE Jar Label: 'Toxic Solid Organic' Segregation->ContainerSolid If Solid ContainerLiquid Container: Solvent Safety Can/Glass Label: 'Flammable/Basic Organic' Segregation->ContainerLiquid If Liquid Tagging Labeling (RCRA): Full Chemical Name + Hazard Class ContainerSolid->Tagging ContainerLiquid->Tagging Disposal Final Disposal: High-Temp Incineration Tagging->Disposal

Figure 1: Decision matrix for the segregation and packaging of morpholine-chromene waste streams.

Waste Classification Data

Use the following data to complete your institution's Hazardous Waste Profile Sheet.

ParameterSpecificationRegulatory Note
EPA Waste Code D001 (Ignitable - if in solvent)D002 (Corrosive - if pH > 12.5)If pure solid, classify as "Non-Regulated Hazardous Material" or state-specific code (e.g., Cal-EPA) for toxic solids.
DOT Hazard Class Class 8 (Corrosive) or Class 6.1 (Toxic)Depends on concentration and formulation.
Proper Shipping Name Waste Corrosive Solid, Basic, Organic, n.o.s. (Morpholine derivative)"n.o.s." stands for Not Otherwise Specified.
Incompatibility Acids, Nitrates, Peroxides, HalogensViolent Reaction Risk.

Emergency Spill Response

In the event of a benchtop spill of 4-(3-Phenyl-2H-chromen-2-yl)morpholine:

  • Evacuate & Ventilate: Morpholine vapors are respiratory irritants.[6][7] Clear the immediate area.[3][4][6][8][9]

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Neutralization (Liquid Spills):

    • Do NOT use strong acids.

    • Use a citric acid-based neutralizer or a commercial "Base Neutralizer" spill kit.

  • Absorption: Use vermiculite or clay absorbents.[5][9] Do not use paper towels (combustible).

  • Disposal: Scoop absorbed material into a hazardous waste bag/pail. Label as "Spill Debris: Toxic/Corrosive."

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][10] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Morpholine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.